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  • Product: (S)-3-(4-Fluorophenyl)morpholine hydrochloride
  • CAS: 1391469-10-5

Core Science & Biosynthesis

Foundational

Chemical properties of (S)-3-(4-Fluorophenyl)morpholine hydrochloride

An In-depth Technical Guide to the Chemical Properties of (S)-3-(4-Fluorophenyl)morpholine Hydrochloride Introduction: The Significance of the 3-Aryl-Morpholine Scaffold The morpholine ring is a privileged heterocyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of (S)-3-(4-Fluorophenyl)morpholine Hydrochloride

Introduction: The Significance of the 3-Aryl-Morpholine Scaffold

The morpholine ring is a privileged heterocyclic scaffold in modern medicinal chemistry. Its inclusion in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] When substituted with an aryl group, particularly at the 3-position, the resulting chiral framework serves as a critical building block for a diverse range of biologically active compounds, including receptor antagonists and enzyme inhibitors.[3]

This guide provides a comprehensive technical overview of the chemical properties of (S)-3-(4-Fluorophenyl)morpholine hydrochloride (CAS: 1391469-10-5), a specific and valuable derivative within this class. The presence of a fluorine atom on the phenyl ring can further modulate electronic properties and metabolic fate, making it a compound of significant interest for researchers in drug discovery and development. We will explore its core physicochemical properties, propose a robust synthetic route, and detail the analytical methodologies required for its characterization and quality control, providing the causal insights behind each experimental choice.

Physicochemical and Structural Properties

The fundamental identity and characteristics of a compound are the bedrock of its application. (S)-3-(4-Fluorophenyl)morpholine hydrochloride is a chiral, solid material at room temperature.[4] Its properties are summarized below.

PropertyValueSource(s)
CAS Number 1391469-10-5[4]
Molecular Formula C₁₀H₁₂FNO · HCl[4]
Linear Formula C₁₀H₁₃ClFNO[4]
Molecular Weight 217.67 g/mol [4]
Purity Typically ≥97%[4]
Physical Form Solid[4]
InChI Key WMGZVNCXNNRNNF-HNCPQSOCSA-N[4]
Storage Ambient Temperature, Inert Atmosphere[4]
Solubility and Stability Considerations

As the hydrochloride salt of a secondary amine, the compound is expected to exhibit good solubility in polar protic solvents such as water, methanol, and ethanol. The protonated morpholine nitrogen enhances its interaction with these solvents. In contrast, solubility is expected to be limited in nonpolar aprotic solvents like hexanes and diethyl ether. The formation of a salt is a common strategy in pharmaceutical development to improve the aqueous solubility and stability of a parent amine.[5]

Causality Insight: The hydrochloride salt form significantly increases the melting point and crystallinity compared to the free base, which contributes to its stability under ambient storage conditions.[6] However, amine salts can be hygroscopic and may be susceptible to degradation or disproportionation under conditions of high humidity or in certain formulation matrices.[7][8] Long-term stability studies should, therefore, rigorously assess the compound's behavior under stressed conditions of temperature and humidity.

Proposed Synthesis and Purification

While multiple strategies exist for the synthesis of morpholine derivatives, a robust and stereocontrolled approach is critical for producing enantiomerically pure materials.[9][10] A plausible pathway to (S)-3-(4-Fluorophenyl)morpholine hydrochloride involves a two-step process starting from a chiral amino alcohol.

Synthetic_Workflow cluster_0 Step 1: N-Alkylation and In-situ Cyclization cluster_1 Step 2: Salt Formation and Purification Reactants1 (S)-2-amino-2-(4-fluorophenyl)ethan-1-ol 2-Chloroethanol Conditions1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 100 °C) Reactants1->Conditions1 Reaction Product1 (S)-3-(4-Fluorophenyl)morpholine (Free Base) Conditions1->Product1 Yields Reactant2 (S)-3-(4-Fluorophenyl)morpholine Product1->Reactant2 Crude Product Conditions2 HCl in Dioxane or IPA Solvent (e.g., EtOAc) Reactant2->Conditions2 Protonation Product2 (S)-3-(4-Fluorophenyl)morpholine HCl (Crystalline Solid) Conditions2->Product2 Precipitation & Filtration

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol
  • N-Alkylation/Cyclization:

    • To a solution of (S)-2-amino-2-(4-fluorophenyl)ethan-1-ol (1.0 eq) in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).

    • Add 2-chloroethanol (1.1 eq) dropwise to the stirred suspension.

    • Heat the reaction mixture to approximately 100-120 °C and monitor by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed. The intramolecular Williamson ether synthesis (cyclization) occurs in situ after the initial N-alkylation.

    • Cool the mixture, dilute with water, and extract the free base product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

  • Salt Formation and Crystallization:

    • Dissolve the crude (S)-3-(4-fluorophenyl)morpholine free base in a minimal amount of a suitable solvent, such as ethyl acetate or isopropyl acetate (IPA).

    • Slowly add a stoichiometric amount (1.0 eq) of a solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane or 2M HCl in IPA) with vigorous stirring.

    • The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of the solvent (ethyl acetate or IPA) to remove residual impurities.

    • Dry the final product under vacuum to afford (S)-3-(4-Fluorophenyl)morpholine hydrochloride as a crystalline solid.

Analytical Characterization

A robust analytical package is essential to confirm the identity, purity, and stability of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Profile (Predicted)

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Protons: Two sets of signals between δ 7.2-7.6 ppm, appearing as multiplets or doublets of doublets, characteristic of a 1,4-disubstituted benzene ring.

    • Benzylic Proton (C3-H): A multiplet (likely a doublet of doublets) around δ 4.5-4.8 ppm, coupled to the adjacent C2 methylene protons.

    • Morpholine Protons (C2, C5, C6): A series of complex multiplets between δ 3.0-4.2 ppm. The protons on C2 and C6 will be diastereotopic, leading to complex splitting patterns.

    • Amine Proton (N-H₂⁺): A broad singlet, typically downfield (δ 9.0-10.0 ppm), due to protonation and exchange.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Aromatic Carbons: Four signals in the aromatic region (δ 115-165 ppm). The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 245 Hz).

    • Benzylic Carbon (C3): A signal around δ 75-80 ppm.

    • Morpholine Carbons: Three distinct signals for C2, C5, and C6, typically in the range of δ 45-70 ppm.

  • Mass Spectrometry (ESI+):

    • The primary ion observed will be the molecular ion of the free base ([M+H]⁺) at m/z 196.09. Key fragments would arise from the loss of the fluorophenyl group or cleavage of the morpholine ring.

Chromatographic Purity Assessment: A Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[11] A well-designed method can separate the main component from synthesis-related impurities and degradation products.

Analytical_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Prepare Mobile Phase (e.g., A: 0.1% Formic Acid in H₂O B: Acetonitrile) C Dissolve in Diluent (e.g., 50:50 A:B) A->C B Accurately weigh sample (~1 mg/mL) B->C D Equilibrate C18 Column (e.g., 250x4.6mm, 5µm) C->D E Inject Sample (e.g., 10 µL) D->E F Run Gradient Method (e.g., 5-95% B over 15 min) E->F G Detect at 225 nm (UV) F->G H Integrate Chromatogram G->H I System Suitability Check (Tailing < 1.5, Plates > 2000) H->I J Calculate Purity (% Area Normalization) I->J

Caption: Workflow for HPLC purity determination.

Step-by-Step HPLC Protocol

This protocol describes a robust, gradient reversed-phase HPLC method suitable for purity determination.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm. Causality Insight: This wavelength is chosen to capture the absorbance of the fluorophenyl chromophore while minimizing baseline noise.

  • Solution Preparation:

    • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Sample Solution: Accurately weigh approximately 10 mg of (S)-3-(4-Fluorophenyl)morpholine hydrochloride and dissolve it in 10.0 mL of diluent to achieve a concentration of ~1 mg/mL.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Run a linear gradient elution profile:

      • 0-15 min: 5% B to 95% B

      • 15-18 min: Hold at 95% B

      • 18.1-22 min: Return to 5% B and re-equilibrate.

  • Data Analysis & System Suitability:

    • Integrate all peaks in the chromatogram.

    • Self-Validation: Before accepting the results, verify that the system is performing adequately. The principal peak for the main compound should have a tailing factor ≤ 1.5 and a theoretical plate count ≥ 2000.

    • Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Safety and Handling

(S)-3-(4-Fluorophenyl)morpholine hydrochloride is classified as a hazardous substance.[4]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Signal Word: Warning.[4]

  • Pictogram: GHS07 (Exclamation mark).[4]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

(S)-3-(4-Fluorophenyl)morpholine hydrochloride is a valuable chiral building block with well-defined chemical characteristics. Its identity as a hydrochloride salt confers favorable handling and solubility properties crucial for research and development. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and quality assessment. A thorough understanding of these chemical properties is paramount for any scientist or researcher aiming to utilize this compound in the synthesis of more complex molecules for pharmaceutical or other applications.

References

  • Chen, J., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 27(15), 4983. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • G P, S., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health and Clinical Research, 5(2), 2218-2224. [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(5), 324-332. [Link]

  • Merck Index. (n.d.). Morpholine. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved February 24, 2026, from [Link]

  • Chiang, Y., & Hartung, W. H. (1948). Morpholine Hydrochloride Complexes of Cuprous and Cupric Chloride. Journal of Organic Chemistry, 13(2), 194-197. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. Retrieved February 24, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion.... Retrieved February 24, 2026, from [Link]

  • Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy and Pharmacology, 64(8), 1096-1107. [Link]

  • Jackson, K., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 258. [Link]

  • Pharmaffiliates. (n.d.). (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride. Retrieved February 24, 2026, from [Link]

  • Sciencemadness Discussion Board. (2020). Stability of amines. Retrieved February 24, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved February 24, 2026, from [Link]

  • Pharmaceutical Networking. (2023). Liquid phase method for morpholine. Retrieved February 24, 2026, from [Link]for-morpholine/)

Sources

Exploratory

Molecular structure and stereochemistry of (S)-3-(4-Fluorophenyl)morpholine

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (S)-3-(4-Fluorophenyl)morpholine For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (S)-3-(4-Fluorophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S)-3-(4-Fluorophenyl)morpholine, a critical chiral intermediate in modern pharmacology. We will delve into its molecular architecture, the nuances of its stereochemistry, methods for its synthesis and characterization, and its significant role in the development of therapeutic agents.

Introduction: The Significance of a Chiral Scaffold

(S)-3-(4-Fluorophenyl)morpholine is a heterocyclic organic compound featuring a morpholine core. Its importance in medicinal chemistry stems primarily from its role as a key chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The morpholine moiety is a privileged structure in drug discovery, known for improving pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[1][2] The specific stereoisomer, the (S)-enantiomer, is crucial for the biological activity of the final drug products, making its stereoselective synthesis and characterization paramount.

Notably, this compound is a vital precursor to Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist.[3][4] Aprepitant is used clinically for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][4] The precise three-dimensional arrangement of the 4-fluorophenyl group, dictated by the (S)-configuration at the C3 position, is essential for its effective binding to the NK-1 receptor in the final drug structure.[1]

Molecular Structure and Core Attributes

The foundational structure of (S)-3-(4-Fluorophenyl)morpholine consists of a saturated six-membered morpholine ring, which contains two heteroatoms: an oxygen atom at position 1 and a nitrogen atom at position 4. A 4-fluorophenyl group is attached to the carbon atom at position 3 of this ring.

Key Structural Features:

  • Molecular Formula: C₁₀H₁₂FNO[5]

  • Molecular Weight: 181.21 g/mol [5]

  • Core: Morpholine ring, providing favorable physicochemical properties.

  • Key Substituent: A 4-fluorophenyl group at the C3 position, which is a chiral center.

Caption: 2D structure of (S)-3-(4-Fluorophenyl)morpholine.

Stereochemistry: The Determinant of Function

The biological and chemical utility of 3-(4-Fluorophenyl)morpholine is critically dependent on its stereochemistry.

  • Chirality: The carbon atom at the C3 position is a stereocenter, as it is bonded to four different groups: the nitrogen atom (C2), the oxygen atom (C4), a hydrogen atom, and the 4-fluorophenyl group. This gives rise to two enantiomers: (S)-3-(4-Fluorophenyl)morpholine and (R)-3-(4-Fluorophenyl)morpholine.

  • Cahn-Ingold-Prelog (CIP) Convention: The (S) designation is assigned based on the priorities of the groups attached to the chiral center. For this molecule, the priority order is: (1) Nitrogen, (2) Oxygen, (3) 4-Fluorophenyl group, and (4) Hydrogen. With the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority traces a counter-clockwise direction, hence the (S) configuration.

  • Enantiomeric Purity: Achieving high enantiomeric purity is essential. The presence of the unwanted (R)-enantiomer can lead to reduced efficacy or off-target effects in the final drug product.[6] As demonstrated in related chiral morpholine scaffolds, the biological activity often resides exclusively in one enantiomer.[7]

Synthesis and Enantioselective Resolution

The industrial production of (S)-3-(4-Fluorophenyl)morpholine requires a robust and efficient synthetic route that ensures high enantiomeric purity. While multiple strategies exist, a common approach involves the synthesis of a racemic mixture followed by chiral resolution.

A representative synthetic pathway can be summarized as follows:

  • Cyclization: Starting from a precursor like ethyl 2-(4-fluorophenyl)-2-oxoacetate, a cyclization reaction is performed to form the morpholin-2-one ring.[3]

  • Hydrogenation: The resulting intermediate undergoes hydrogenation.

  • Chiral Resolution: This is the most critical step. The racemic 3-(4-fluorophenyl)morpholine is resolved to isolate the desired (S)-enantiomer. This is often achieved through:

    • Diastereomeric Salt Crystallization: A chiral resolving agent, such as (+)-di-p-toluoyltartaric acid (DPTTA), is added to the racemic mixture.[3] This forms two diastereomeric salts with different solubilities, allowing for the selective crystallization and separation of the salt containing the (S)-enantiomer.

    • Crystallization-Induced Dynamic Resolution: This advanced technique combines resolution with in-situ racemization of the unwanted enantiomer, thereby theoretically converting the entire batch to the desired (S)-enantiomer and significantly increasing the yield.[3]

synthesis_workflow start Starting Materials (e.g., Ethyl 2-(4-fluorophenyl)-2-oxoacetate) cyclization Cyclization start->cyclization hydrogenation Hydrogenation cyclization->hydrogenation racemate Racemic 3-(4-Fluorophenyl)morpholine hydrogenation->racemate resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization) racemate->resolution s_enantiomer (S)-3-(4-Fluorophenyl)morpholine resolution->s_enantiomer

Caption: High-level workflow for the synthesis and resolution.

Analytical Characterization and Quality Control

Rigorous analytical methods are required to confirm the identity, purity, and stereochemical integrity of (S)-3-(4-Fluorophenyl)morpholine.

Parameter Typical Value / Method Purpose
Molecular Formula C₁₀H₁₂FNOConfirms elemental composition.
Molecular Weight 181.21 g/mol [5]Identity confirmation via Mass Spectrometry.
Purity >97%[8]Assessed by HPLC or GC.
Enantiomeric Purity >98%[3]Determined by Chiral HPLC.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is used to confirm the molecular structure. Characteristic signals for the morpholine protons typically appear as complex multiplets in the range of 3.0-4.5 ppm.[9] The aromatic protons of the 4-fluorophenyl group will appear further downfield, typically between 7.0-7.5 ppm.

    • ¹³C NMR: The carbon spectrum provides further structural confirmation. The carbons of the morpholine ring adjacent to the heteroatoms (O and N) will appear in the 45-75 ppm region, while the aromatic carbons will be found in the 115-165 ppm range.[10]

  • Mass Spectrometry (MS):

    • Provides the exact molecular weight, confirming the molecular formula. The analysis would show a molecular ion peak corresponding to 181.21 m/z.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC):

    • Principle: This is the gold-standard technique for determining enantiomeric purity. The sample is passed through a column containing a chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives.[11][12]

    • Methodology:

      • Dissolve a known concentration of the sample in a suitable mobile phase (e.g., a mixture of hexane and isopropanol).

      • Inject the sample into an HPLC system equipped with a chiral column (e.g., Chiralpak AD).[11]

      • The two enantiomers will interact differently with the CSP, leading to different retention times.

      • The enantiomeric excess (e.e.) is calculated from the relative peak areas of the (S) and (R) enantiomers detected by a UV detector.

analytical_workflow cluster_structure Structural Confirmation cluster_purity Purity Assessment nmr NMR Spectroscopy (¹H and ¹³C) ms Mass Spectrometry hplc Achiral HPLC/GC chiral_hplc Chiral HPLC sample Sample of (S)-3-(4-Fluorophenyl)morpholine sample->nmr sample->ms sample->hplc sample->chiral_hplc

Caption: Workflow for analytical characterization.

Pharmacological Context and Applications

The primary application of (S)-3-(4-Fluorophenyl)morpholine is as a high-value intermediate in drug synthesis. The morpholine ring itself is frequently incorporated into CNS-active compounds to enhance potency and modulate pharmacokinetic properties.[13]

  • Precursor to Aprepitant: Its most well-documented use is in the multi-step synthesis of Aprepitant and its prodrug, Fosaprepitant.[3][14] In these molecules, the (S)-3-(4-fluorophenyl)morpholine core serves as the scaffold that correctly orients the other pharmacophoric elements for optimal interaction with the human NK-1 receptor.[1]

  • Broader Drug Discovery: The morpholine scaffold is explored in the development of antagonists for various receptors, including dopamine receptors, and as inhibitors for enzymes like kinases, which are targets in oncology.[7][13] The specific stereochemistry and substitution pattern of (S)-3-(4-fluorophenyl)morpholine make it a valuable starting point for creating libraries of new chemical entities for screening against various biological targets.

Conclusion

(S)-3-(4-Fluorophenyl)morpholine is more than a simple chemical intermediate; it is a precisely engineered chiral scaffold that is fundamental to the efficacy of important therapeutic agents. Its molecular structure, centered around a pharmacologically favorable morpholine ring, and its specific (S)-stereochemistry at the C3 position are the defining features that dictate its utility. A thorough understanding of its synthesis, chiral resolution, and analytical characterization is essential for researchers and professionals in the field of drug development to ensure the quality, safety, and efficacy of the final pharmaceutical products.

References

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. [Link]

  • Chemical synthesis of morpholine derivatives.
  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Convergent process for the preparation of a morpholine compound.
  • 2-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl) morpholine, (2R,3S)-. PubChem. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Morpholine derivatives and their use as therapeutic agents.
  • (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. PubChem. [Link]

  • Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

  • Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Taylor & Francis Online. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. Research Square. [Link]

  • 3-Fluoro-4-morpholinoaniline. PubChem. [Link]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC - NIH. [Link]

  • Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Drexel University. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • (2R,3S)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine hydrochloride. yutain.com. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • (2R,3S). LookChem. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

Sources

Foundational

Solubility profile of (S)-3-(4-Fluorophenyl)morpholine HCl in water vs organic solvents

Solubility Profiling of (S)-3-(4-Fluorophenyl)morpholine HCl: A Technical Guide Executive Summary This technical guide details the solubility behavior, physicochemical basis, and characterization protocols for (S)-3-(4-F...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling of (S)-3-(4-Fluorophenyl)morpholine HCl: A Technical Guide

Executive Summary

This technical guide details the solubility behavior, physicochemical basis, and characterization protocols for (S)-3-(4-Fluorophenyl)morpholine Hydrochloride (CAS: 1391469-10-5). As a chiral building block often used in the synthesis of neurokinin-1 receptor antagonists (e.g., Aprepitant analogs) and other CNS-active agents, understanding its solubility landscape is critical for process chemistry and formulation.

The compound exhibits a salt-dominated solubility profile : high solubility in aqueous and protic media, moderate solubility in polar aprotic solvents, and negligible solubility in non-polar hydrocarbons. This guide provides the theoretical framework and actionable protocols to empirically determine exact solubility limits.

Physicochemical Characterization

To predict and manipulate solubility, one must first understand the molecular forces at play.

PropertyDescriptionImpact on Solubility
Chemical Structure Chiral morpholine ring with a 4-fluorophenyl substituent at C3.[1][2][3]The morpholine oxygen acts as a hydrogen bond acceptor; the amine (protonated in salt form) is a donor.
Salt Form Hydrochloride (HCl).[2][3][4]drastically increases lattice energy but enhances hydration enthalpy. Dominates solubility in water vs. organics.
Fluorine Effect Para-fluorine on the phenyl ring.Increases lipophilicity (LogP) of the free base compared to the non-fluorinated analog, but the ionic salt character overrides this in aqueous media.
Chirality (S)-Enantiomer.[1]Solubility in achiral solvents is identical to the (R)-enantiomer. However, solubility may differ in chiral solvents or during diastereomeric salt formation.
pKa (Estimated) ~7.8 – 8.2 (Secondary Amine).The electron-withdrawing fluorophenyl group slightly reduces basicity compared to unsubstituted morpholine (pKa ~8.4).

Solubility Profile: Water vs. Organic Solvents[5]

The following matrix categorizes the expected solubility behavior based on the principle of "like dissolves like" applied to ionic salts.

Aqueous Solubility (Thermodynamic)
  • Water (pH 7.0): High (>50 mg/mL). The ionic dissociation of the HCl salt is energetically favorable.

  • 0.1N HCl (pH 1.0): Reduced (Common Ion Effect). The presence of excess chloride ions (

    
    ) shifts the equilibrium back toward the solid precipitate, slightly reducing solubility compared to pure water.
    
  • Phosphate Buffer (pH 7.4): High. Remains ionized.

  • 0.1N NaOH (pH 13): Precipitation Risk. At pH > pKa + 2, the salt converts to the free base (oil or solid), which has significantly lower aqueous solubility (<1 mg/mL).

Organic Solvent Profile
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Protic Polar Methanol, EthanolHigh to Moderate Strong hydrogen bonding capabilities stabilize the ions. Methanol > Ethanol due to dielectric constant.
Aprotic Polar DMSO, DMF, DMAcHigh High dielectric constants facilitate charge separation; excellent for stock solutions (e.g., 100 mM).
Chlorinated Dichloromethane (DCM), ChloroformModerate Unusual solubility often observed for amine salts in DCM due to specific solvation mechanisms, though lower than MeOH.
Ethers/Esters THF, Ethyl AcetateLow Poor ability to stabilize the ionic lattice. Often used as anti-solvents to crystallize the salt.
Hydrocarbons Hexane, Toluene, HeptaneNegligible Non-polar nature cannot overcome the high crystal lattice energy of the salt.

Mechanistic Visualization: Solvation Dynamics

The following diagram illustrates the thermodynamic competition between the crystal lattice energy of the solid HCl salt and the solvation enthalpy provided by the solvent.

SolvationMechanism Solid Solid Crystal (Lattice Energy) Transition Dissociation Energy Barrier Solid->Transition Input Energy (Heat/Agitation) Ions Free Ions (R-NH2+ ... Cl-) Transition->Ions Lattice Breakup Solvated Solvated Species (Thermodynamic Stability) Ions->Solvated Solvent Interaction (Hydration/Solvation Shell) Solvated->Solid Precipitation (Common Ion / Anti-solvent)

Figure 1: Thermodynamic cycle of (S)-3-(4-Fluorophenyl)morpholine HCl dissolution. Solubility is achieved when solvation enthalpy exceeds lattice energy.

Experimental Protocols

To generate precise data for your specific batch (polymorphs can affect solubility), use the following Thermodynamic Solubility Protocol . Avoid "Kinetic Solubility" (DMSO spike) for formulation work as it overestimates solubility due to supersaturation.

Protocol A: Shake-Flask Method (Gold Standard)

Objective: Determine the saturation solubility (


) at equilibrium.

Materials:

  • Compound: (S)-3-(4-Fluorophenyl)morpholine HCl (Solid).[3]

  • Solvents: Water, MeOH, EtOH, pH 7.4 Buffer.

  • Equipment: HPLC-UV, Agitator/Shaker, 0.45 µm PTFE Syringe Filters.

Workflow:

  • Supersaturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial. Ensure undissolved solid remains visible.

  • Equilibration: Agitate (shake or stir) at 25°C for 24 to 48 hours .

    • Note: For HCl salts, check pH at the end; if pH drops significantly, the buffer capacity was exceeded.

  • Filtration: Centrifuge or filter the suspension through a 0.45 µm membrane (saturated filter first to prevent drug adsorption).

  • Quantification (HPLC-UV):

    • Dilute the filtrate with mobile phase (e.g., 1:100) to fit the linear range.

    • Inject onto a C18 column (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) Gradient.

    • Detection: UV at 254 nm (Phenyl absorption).

  • Calculation: Compare peak area to a standard curve of known concentration.

Protocol B: pH-Solubility Profile (Potentiometric)

Since this is an ionizable amine, solubility is pH-dependent.

  • Henderson-Hasselbalch Prediction:

    
    
    
    • 
      : Total solubility at specific pH.
      
    • 
      : Intrinsic solubility of the free base (low).
      
  • Experimental Check: Measure solubility at pH 1.2 (Simulated Gastric Fluid) and pH 6.8 (Intestinal Fluid). Expect a massive drop in solubility as pH approaches 8.0.

Solubility Screening Workflow

Use this decision tree to select the appropriate solvent system for reactions or formulations.

SolubilityWorkflow Start Start: (S)-3-(4-Fluorophenyl) morpholine HCl Goal Define Goal Start->Goal Reaction Synthesis/Reaction Goal->Reaction Formulation Bio-Assay/Formulation Goal->Formulation Polar Is reaction polar? Reaction->Polar AqReq Aqueous Required? Formulation->AqReq UseWater Use Water or MeOH Polar->UseWater Yes UseDCM Use DCM or DMF Polar->UseDCM No (Aprotic) FreeBase Convert to Free Base (Na2CO3 wash) Polar->FreeBase No (Non-polar req) UseTol Use Toluene/Ether FreeBase->UseTol Saline Use Saline/Water (Check pH stability) AqReq->Saline Yes (Direct) Stock Make 100mM Stock in DMSO AqReq->Stock No (Stock Soln)

Figure 2: Decision matrix for solvent selection based on application (Synthesis vs. Biological Assay).

Application in Drug Development

Free-Basing Strategy

If your process requires non-polar solvents (e.g., Toluene extraction), you must break the salt:

  • Dissolve HCl salt in water.

  • Adjust pH to >10 using

    
     or NaOH.
    
  • Extract with Ethyl Acetate or DCM.

  • Dry organic layer (

    
    ) and evaporate to obtain the oil/solid free base.
    
Chiral Purification

The (S)-enantiomer purity is critical. If solubility differences exist between the (S)- and (R)-enantiomers in a specific solvent (e.g., Ethanol), recrystallization can enrich optical purity.

  • Technique: Dissolve in hot Ethanol (high solubility); cool slowly. If the racemate is less soluble, it precipitates first (or vice versa depending on the specific phase diagram).

References

  • Sigma-Aldrich. (S)-3-(4-Fluorophenyl)morpholine hydrochloride Product Specification. Link

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just a number." Drug Discovery Today, 11(21-22), 1012-1018. Link

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • FDA Guidance for Industry. (2021). Biopharmaceutics Classification System (BCS) - Based Biowaivers.[4] Link

Sources

Exploratory

Pharmacological significance of fluorinated phenyl morpholine derivatives

An In-depth Technical Guide to the Pharmacological Significance of Fluorinated Phenyl Morpholine Derivatives Authored by: A Senior Application Scientist The incorporation of a phenyl morpholine scaffold, further function...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Significance of Fluorinated Phenyl Morpholine Derivatives

Authored by: A Senior Application Scientist

The incorporation of a phenyl morpholine scaffold, further functionalized with fluorine atoms, represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive analysis of the pharmacological significance of this molecular motif, elucidating its impact on drug design, from central nervous system (CNS) modulators to novel anticancer agents. We will explore the synergistic interplay between the morpholine ring's favorable pharmacokinetic properties and the unique electronic contributions of fluorine. This document delves into the structure-activity relationships (SAR), mechanisms of action, and the validated experimental protocols used to characterize these potent derivatives, offering researchers and drug development professionals a foundational resource for innovation.

Introduction: The Privileged Scaffold and the Power of Fluorine

The morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry, largely due to the advantageous physicochemical and metabolic properties it confers upon a molecule.[1][2] Its six-membered ring, containing both a secondary amine and an ether functional group, provides a unique balance of hydrophilicity and lipophilicity.[3] This balance is critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, particularly for enhancing solubility and permeability across biological barriers like the blood-brain barrier (BBB).[3][4][5] The morpholine moiety can act as a versatile scaffold, a potency-enhancing group through hydrogen bonding, or a tool to modulate pharmacokinetics.[2][4][6]

When this privileged structure is combined with a phenyl group, it forms the basis for numerous bioactive compounds. The further introduction of fluorine atoms onto this phenyl ring is a strategic decision in drug design, driven by several predictable and advantageous outcomes:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.[7]

  • Enhanced Potency: Fluorine's high electronegativity can alter the electronic properties of the phenyl ring, influencing how the molecule binds to its biological target and often increasing binding affinity.[7]

  • Improved Pharmacokinetics: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the BBB, a crucial property for CNS-targeted drugs.[7][8]

This guide will dissect the pharmacological significance of this chemical marriage, exploring its application across different therapeutic areas and molecular targets.

Central Nervous System (CNS) Modulation

Fluorinated phenyl morpholine derivatives have shown profound effects on the CNS, primarily through their interaction with monoamine transporters. These compounds are structurally related to the anorectic drug phenmetrazine, and their pharmacological profiles are of significant interest for their potential therapeutic applications and abuse liability.[9]

Mechanism of Action: Monoamine Transporter Inhibition and Release

The primary targets for many psychoactive fluorinated phenyl morpholine derivatives are the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[10] These SLC6 family proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[10] Compounds like 3-Fluorophenmetrazine (3-FPM) act as norepinephrine-dopamine releasing agents (NDRAs), functioning as substrates for these transporters to induce reverse transport (efflux), which elevates extracellular monoamine concentrations.[11][12]

The position of the fluorine atom on the phenyl ring critically dictates the compound's potency and selectivity.

cluster_MOA Monoamine Transporter Modulation Presynaptic Presynaptic Neuron Transporter DAT / NET Presynaptic->Transporter Reuptake (Blocked) Postsynaptic Postsynaptic Neuron Receptors Receptors Postsynaptic->Receptors Binding Transporter->Presynaptic 3. Induces Efflux (Reverse Transport) Vesicle Vesicles (DA/NE) FPM Fluorinated Phenyl Morpholine (e.g., 3-FPM) FPM->Transporter 1. Enters Neuron via Transporter FPM->Vesicle 2. Disrupts Vesicular Storage

Caption: Mechanism of monoamine release by fluorinated phenyl morpholines.

Structure-Activity Relationship (SAR) at Monoamine Transporters

Research into the positional isomers of fluorophenmetrazine (FPM) reveals a clear SAR. While all isomers act as potent inhibitors and releasers at DAT and NET, their effects on SERT are significantly weaker.[10][13] This profile is distinct from many fluorinated amphetamines, where a 4-position fluorine often boosts serotonin activity.[10]

CompoundDAT Uptake Inhibition IC₅₀ (µM)NET Uptake Inhibition IC₅₀ (µM)SERT Uptake Inhibition IC₅₀ (µM)DA Release EC₅₀ (nM)NE Release EC₅₀ (nM)
Cocaine < 2.5< 2.5---
Phenmetrazine PotentPotentWeak~50~30
2-FPM < 2.5< 2.5> 80PotentPotent
3-FPM < 2.5< 2.5> 804330
4-FPM < 2.5< 2.5> 80PotentPotent
Data synthesized from multiple sources.[10][11][13][14]

Causality Insight: The SAR data indicates that for the phenmetrazine scaffold, fluorination on the phenyl ring maintains high affinity for DAT and NET regardless of position (ortho, meta, or para), but it does not confer significant SERT activity. This suggests the overall shape and pharmacophore of the phenyl morpholine structure is the dominant factor for DAT/NET selectivity, with fluorination primarily modulating potency and metabolic stability rather than fundamentally shifting selectivity towards SERT.

Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay

This protocol describes a standard method for assessing a compound's ability to inhibit neurotransmitter reuptake in cells expressing the target transporter.

Objective: To determine the IC₅₀ value of a test compound (e.g., 3-FPM) at the human dopamine transporter (hDAT).

Materials:

  • HEK293 cells stably expressing hDAT.[13]

  • Culture medium (e.g., DMEM with 10% FBS, G418 for selection).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]dopamine (radioligand).

  • Test compound stock solution (in DMSO).

  • Non-selective inhibitor for defining non-specific uptake (e.g., GBR12909 or cocaine).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Methodology:

  • Cell Culture: Plate hDAT-HEK293 cells in 24-well plates and grow to ~90% confluency.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with warm KRH buffer.

  • Pre-incubation: Add 450 µL of KRH buffer containing various concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to each well. For control wells, add buffer with vehicle (DMSO) for total uptake and a saturating concentration of a known inhibitor for non-specific uptake. Incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add 50 µL of KRH buffer containing [³H]dopamine to each well to achieve a final concentration in the low nanomolar range.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C. The time is optimized to be within the linear range of uptake.

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 500 µL of 1% SDS solution to each well and incubating for 30 minutes at room temperature.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting non-specific counts from total counts. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This self-validating system includes positive controls (known inhibitors) and negative controls (vehicle) to ensure the assay is performing correctly and the results are reliable.

Neurodegenerative and Inflammatory Disorders

The versatility of the fluorinated phenyl morpholine scaffold extends to its use in developing agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[3] Here, the focus shifts from transporter modulation to enzyme inhibition and anti-inflammatory activity.

Target: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade neurotransmitters. Inhibitors of these enzymes can increase neurotransmitter levels and are used to treat depression and Parkinson's disease. Certain fluorinated chalcone derivatives incorporating a morpholine ring have demonstrated potent and selective MAO-B inhibitory activity.[8] For instance, (2E)-3-(3-fluorophenyl)-1-[4-(morpholin-4-yl)-phenyl]prop-2-en-1-one showed hMAO-B inhibition comparable to commercial drugs, with an IC₅₀ of 0.087 µM and a high selectivity index over MAO-A.[8]

Target: Anti-Neuroinflammatory Pathways

Neuroinflammation is a key component of neurodegenerative diseases. Bioactive derivatives of fluoxetine, which contains a trifluoromethyl-phenyl group, have been developed with a morpholine scaffold.[15] The compound 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) has shown potent anti-inflammatory properties in microglial cells by suppressing NF-κB activation and reducing the production of inflammatory mediators like nitric oxide (NO), iNOS, and COX-2.[15]

cluster_Workflow Anti-Inflammatory Screening Workflow Start Synthesize Fluorinated Phenyl Morpholine Derivatives Step1 Primary Screen: NO Production Assay (LPS-stimulated BV-2 Microglia) Start->Step1 Test Compounds Step2 Secondary Screen: Measure iNOS/COX-2 Expression (Western Blot / qPCR) Step1->Step2 Active Hits Step3 Mechanism of Action: NF-κB Activation Assay (Luciferase Reporter or Nuclear Translocation) Step2->Step3 Confirmed Hits Step4 In Vivo Validation: MPTP Parkinson's Model (Behavioral & Histological Analysis) Step3->Step4 Mechanistically Validated Hits End Lead Candidate Identified Step4->End

Caption: A typical workflow for identifying anti-neuroinflammatory agents.

Oncology

In cancer therapy, fluorinated phenyl morpholine derivatives are being explored as inhibitors of critical signaling pathways that drive tumor growth and proliferation, such as the PI3K/Akt/mTOR pathway.[16]

Target: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers. The morpholine ring is a key feature in the approved drug Gedatolisib, a dual PI3K/mTOR inhibitor. Structure-activity relationship studies on novel fluorinated morpholine-containing benzamide derivatives have shown that these compounds can block the PI3K/Akt/mTOR pathway and induce apoptosis in cancer cell lines like HCT-116.[16] The SAR suggests that halogen substitutions on the phenyl ring, including fluorine, can enhance the anti-proliferative activity.[17][18]

Synthesis and Chemical Development

The synthesis of these complex molecules is a critical aspect of their development. Patented processes often involve multi-step reactions to achieve the desired stereochemistry and functionalization.

General Synthetic Strategy

A common approach involves the reaction of a substituted aniline with an excess of a bis(haloalkyl) ether (like 2-chloroethyl ether) under basic conditions to form the N-phenyl morpholine core.[19] Further functionalization can then be carried out. For more complex derivatives, such as the therapeutic agent Aprepitant, the synthesis involves coupling a pre-formed chiral morpholine core with other functionalized fragments.[20]

cluster_Synthesis General Synthesis of N-Phenyl Morpholines Aniline Substituted Aniline (e.g., Fluoroaniline) Product Fluorinated N-Phenyl Morpholine Aniline->Product Ether bis(2-chloroethyl) ether Ether->Product Base Base (e.g., K₂CO₃) Base->Product Promotes Cyclization Solvent Solvent / Heat Solvent->Product Reaction Conditions

Caption: Simplified synthetic route to the N-phenyl morpholine core.

For example, the synthesis of 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)-4-(3-(5-oxo-1H,4H-1,2,4-triazolo)methyl)morpholine, a potent therapeutic agent, involves the alkylation of the chiral fluorophenyl morpholine intermediate with 3-chloromethyl-1,2,4-triazolin-5-one in the presence of a base like potassium carbonate in a solvent such as DMF.[20]

Conclusion

The fluorinated phenyl morpholine scaffold is a testament to the power of rational drug design. The morpholine ring provides a robust, metabolically favorable, and synthetically accessible foundation that improves the overall drug-like properties of a molecule.[21][22] The strategic addition of fluorine to the phenyl ring further refines the compound's pharmacological profile, enhancing potency, metabolic stability, and tissue penetration.[7] From modulating neurotransmitter levels in the CNS to inhibiting key cancer signaling pathways, these derivatives have demonstrated immense therapeutic potential. The continued exploration of SAR and the development of novel synthetic routes will undoubtedly lead to the discovery of new and improved medicines based on this privileged structural motif.

References

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.[Link]

  • Synthesis of model morpholine derivatives with biological activities by laccase-catalysed reactions. Ovid.[Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.[Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.[Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.[Link]

  • Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology.[Link]

  • Chemical synthesis of morpholine derivatives.
  • Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. ResearchGate.[Link]

  • 3-Fluorophenmetrazine. Wikipedia.[Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis.[Link]

  • 3-Fluorophenmetrazine. Grokipedia.[Link]

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI.[Link]

  • Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. MDPI.[Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate.[Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis method of substituted N-phenyl morpholine compound.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry.[Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.[Link]

  • Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry.[Link]

  • Antagonism by antidepressant drugs of the inhibitory effect of trifluoromethylphenylpiperazine (TFMPP) on [3H]acetylcholine release in rat or guinea-pig hippocampal synaptosomes. PubMed.[Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.[Link]

  • N-Methyl Amine-substituted Fluoxetine Derivatives: New Dopamine Transporter Inhibitors. ResearchGate.[Link]

  • Substituted phenylmorpholine. Wikipedia.[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate.[Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing.[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.[Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI.[Link]

Sources

Foundational

(S)-3-(4-Fluorophenyl)morpholine hydrochloride CAS number and identifiers

An In-depth Technical Guide to (S)-3-(4-Fluorophenyl)morpholine hydrochloride: A Key Chiral Building Block in Modern Drug Discovery Abstract (S)-3-(4-Fluorophenyl)morpholine hydrochloride is a chiral morpholine derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-3-(4-Fluorophenyl)morpholine hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Abstract

(S)-3-(4-Fluorophenyl)morpholine hydrochloride is a chiral morpholine derivative of significant interest to the pharmaceutical and life sciences industries. Its unique structural features, combining a fluorinated phenyl ring with a stereochemically defined morpholine core, position it as a valuable intermediate and building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical identity, properties, potential synthetic utility, analytical characterization, and essential safety protocols, tailored for researchers and professionals engaged in drug development and organic synthesis.

Chemical Identity and Core Identifiers

The precise identification of a chemical entity is fundamental for regulatory compliance, experimental reproducibility, and safety. (S)-3-(4-Fluorophenyl)morpholine hydrochloride is cataloged across multiple databases and is defined by a specific set of identifiers. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and subsequent chemical reactions.

IdentifierValueSource
CAS Number 1391469-10-5[1]
Synonyms (3S)-3-(4-fluorophenyl)morpholine hydrochloride
Molecular Formula C₁₀H₁₃ClFNO
Molecular Weight 217.67 g/mol
IUPAC Name (3S)-3-(4-fluorophenyl)morpholine;hydrochlorideInferred from structure
InChI Key WMGZVNCXNNRNNF-HNCPQSOCSA-N
Canonical SMILES C1COC2=CC=C(C=C2)F.Cl[1]

Physicochemical Properties and Safety Profile

Understanding the physicochemical properties and hazard profile is critical for safe handling, storage, and experimental design.

Physical and Chemical Properties
PropertyValue/DescriptionSource
Appearance Typically a solid.[2]
Purity Commercially available with ≥97% purity.
Storage Recommended to be stored at ambient temperature.
Solubility The hydrochloride salt form suggests solubility in aqueous solutions.[3]
Safety and Handling

(S)-3-(4-Fluorophenyl)morpholine hydrochloride is associated with specific health hazards. Adherence to strict safety protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning.

  • Precautionary Measures:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

  • Engineering Controls: Use only under a chemical fume hood to minimize inhalation exposure.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][6]

Role in Synthesis and Drug Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7][8] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets. The specific (S)-enantiomer of 3-(4-Fluorophenyl)morpholine hydrochloride serves as a chiral building block, allowing for the stereospecific synthesis of more complex molecules.

This compound is particularly relevant as an intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists.[9][10][11] For example, the structurally related compound Aprepitant, a potent NK1 antagonist used to prevent chemotherapy-induced nausea and vomiting, features a substituted (S)-3-(4-fluorophenyl)morpholine core.[3][9] The fluorophenyl group is a common feature in modern pharmaceuticals, often introduced to modulate electronic properties and improve metabolic resistance.

G cluster_0 Synthetic Pathway A (S)-3-(4-Fluorophenyl)morpholine HCl (Chiral Building Block) B Multi-step Synthesis (e.g., N-alkylation, coupling reactions) A->B Starting Material C Complex Active Pharmaceutical Ingredient (API) (e.g., NK1 Receptor Antagonist) B->C Intermediate Conversion

Caption: Role as a chiral building block in API synthesis.

Analytical Characterization Workflow

Confirming the identity, purity, and stereochemical integrity of (S)-3-(4-Fluorophenyl)morpholine hydrochloride is crucial. A typical analytical workflow involves a combination of chromatographic and spectroscopic techniques.

Caption: Standard analytical workflow for characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound. A reversed-phase method is typically suitable.

Protocol: HPLC-UV Purity Analysis

  • Instrumentation: Standard HPLC system with a UV-Vis detector, autosampler, and column oven.[12]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.[12]

  • Detection Wavelength: Scan for optimal wavelength; typically around 254 nm for aromatic compounds.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Injection Volume: 10 µL.[12]

  • Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure. The morpholine ring typically exhibits a distinct pattern in ¹H NMR.[13]

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the fluorophenyl ring, as well as the diastereotopic protons of the morpholine ring. The protons on carbons adjacent to the oxygen atom will appear at a higher chemical shift (downfield) compared to those adjacent to the nitrogen.

  • ¹³C NMR: The spectrum will show distinct signals for the carbons of the fluorophenyl ring and the morpholine ring. The carbon attached to the oxygen will be the most downfield among the aliphatic carbons.[13]

  • ¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the free base form of the compound. Under electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion for the free base (C₁₀H₁₂FNO) would be approximately m/z 182.09.

Conclusion

(S)-3-(4-Fluorophenyl)morpholine hydrochloride is a well-defined chemical entity with significant value as a chiral intermediate in pharmaceutical synthesis. Its specific stereochemistry and functional groups make it a strategic starting material for creating complex drug candidates, particularly in areas targeting the central nervous system. A thorough understanding of its identifiers, properties, and safety requirements, combined with robust analytical characterization, is essential for its effective and safe utilization in research and development.

References

  • PharmaCompass. CAS 171482-05-6 Drug Information. [Link]

  • Yutian Pharma. (2R,3S)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine hydrochloride Product Page. [Link]

  • PubChem. PubChem CID 10116311. [Link]

  • Google Patents. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • Google Patents.
  • Redox. Safety Data Sheet Morpholine. [Link]

  • PENTA. Safety Data Sheet - Morpholine. [Link]

  • PubChem. PubChem CID 18460545. [Link]

  • Nexchem. Safety Data Sheet - Morpholine. [Link]

  • PharmaCompass. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine HCl Insights. [Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Wikipedia. 3-Fluorophenmetrazine. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • ATAMAN KIMYA. MORPHOLINE. [Link]

Sources

Exploratory

Thermodynamic stability of (S)-3-(4-Fluorophenyl)morpholine salts

Topic: Thermodynamic Stability & Resolution Engineering of (S)-3-(4-Fluorophenyl)morpholine Salts Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Solid-State Scientists, and Dru...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability & Resolution Engineering of (S)-3-(4-Fluorophenyl)morpholine Salts Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Solid-State Scientists, and Drug Development Leads

Executive Summary

The thermodynamic stability of (S)-3-(4-fluorophenyl)morpholine salts is not merely a physical property; it is the governing parameter that dictates the enantiomeric purity and yield of this critical Aprepitant intermediate. In process chemistry, the isolation of the (S)-enantiomer relies heavily on Crystallization-Induced Asymmetric Transformation (CIAT) or classical resolution, both of which are driven by the solubility differences between diastereomeric salts.

This guide moves beyond standard characterization. It provides a rigorous framework for evaluating the thermodynamic landscape of these salts, focusing on the Hydrochloride (HCl) form for storage and the (+)-Di-p-toluoyl-L-tartrate (DPTTA) or L-Tartrate forms for chiral resolution. We explore the causality between lattice energy, solvation, and polymorphic stability.

Part 1: Molecular Context & Salt Selection Mechanics[1]

1.1 The Chiral Challenge

(S)-3-(4-Fluorophenyl)morpholine (CAS: 1391469-10-5 for HCl) is a chiral amine. The free base is an oil or low-melting solid prone to oxidation. Salt formation is mandatory for:

  • Purification: Rejecting the (R)-isomer via eutectic control.

  • Isolation: Increasing the melting point (

    
    ) to >200°C (typical for HCl salts) to facilitate filtration.
    
  • Stability: Preventing nitrogen oxidation and disproportionation.

1.2 The π-Stacking Advantage (Expert Insight)

While simple mineral acids (HCl) form stable final products, they are poor resolving agents. For resolution, we utilize (+)-Di-p-toluoyl-L-tartaric acid (DPTTA) .[1]

  • Mechanism: The electron-poor fluorophenyl ring of the morpholine engages in face-to-face

    
    -stacking with the electron-rich toluoyl rings of the acid.
    
  • Thermodynamic Consequence: This specific interaction increases the Lattice Energy (

    
    ) of the (S,S)-salt complex, significantly lowering its solubility (
    
    
    
    ) relative to the (R,S)-diastereomer. This solubility difference (
    
    
    ) is the driving force for high-yield resolution.

Part 2: Thermodynamic Landscape of Resolution

To achieve high enantiomeric excess (


), one must operate the crystallization under Thermodynamic Control , not Kinetic Control.
2.1 The Binary Phase Diagram

In a resolution process, the system behaves as a ternary mixture (Solvent + (S)-Salt + (R)-Salt). The "Eutectic Point" is the composition where both diastereomers crystallize simultaneously.

  • Target Zone: You must operate in the region where only the stable (S)-salt is supersaturated.

  • Risk: If cooling is too rapid (Kinetic Control), the metastable (R)-salt may co-precipitate due to local supersaturation, ruining the

    
    .
    
2.2 Visualization: Resolution Thermodynamics

The following diagram illustrates the workflow to ensure the isolation of the thermodynamically stable diastereomer.

ResolutionThermodynamics Racemate Racemic 3-(4-Fluorophenyl)morpholine Solution Supersaturated Solution (S-Salt + R-Salt) Racemate->Solution Agent Chiral Acid (e.g., DPTTA) Agent->Solution Nucleation Nucleation Event Solution->Nucleation Heat & Dissolve Kinetic Kinetic Pathway (Rapid Cooling) Nucleation->Kinetic Crash Cool Thermo Thermodynamic Pathway (Slow Cooling / Slurry) Nucleation->Thermo Controlled Cool Result_Bad Low ee% (Metastable Inclusions) Kinetic->Result_Bad Traps Impurities Result_Good High ee% (Stable Crystal Lattice) Thermo->Result_Good Ostwald Ripening Result_Bad->Thermo Reprocess (Slurry)

Caption: Thermodynamic vs. Kinetic pathways in diastereomeric salt resolution. The green path ensures the stable lattice forms.

Part 3: Experimental Characterization Protocols

As a scientist, you must validate stability experimentally. We use Slurry Bridging as the gold standard for determining the most stable polymorph or salt form.

Protocol A: Slurry Bridging Study (Polymorph Stability)

Purpose: To identify the thermodynamically stable crystal form of (S)-3-(4-Fluorophenyl)morpholine HCl among potential polymorphs (e.g., Form I vs. Form II).

Reagents:

  • (S)-3-(4-Fluorophenyl)morpholine HCl (Mixture of forms or pure Form I).

  • Solvent: Isopropanol (IPA) or Methanol/Water (95:5).

Methodology:

  • Preparation: Prepare a saturated solution of the salt in IPA at 20°C.

  • Supersaturation: Add excess solid (approx. 50 mg/mL) to create a thick suspension (slurry).

  • Seeding (Optional): If two forms are known, add 10 mg of each form to the slurry.

  • Equilibration: Stir the slurry at a controlled temperature (e.g., 25°C) for 24–48 hours.

    • Mechanism:[2] The system will minimize Gibbs Free Energy. The more soluble (metastable) form will dissolve, and the less soluble (stable) form will grow (Ostwald Ripening).

  • Analysis: Filter the solid. Analyze via PXRD (Powder X-Ray Diffraction) .

    • Success Criteria: The final pattern corresponds to the single, most stable thermodynamic form.

Protocol B: Solubility Isotherm Generation

Purpose: To define the operational window for crystallization yield.

Data Presentation: Typical Solubility Profile (Simulated for Morpholine HCl Salts)

Temperature (°C)Solubility in Water (mg/mL)Solubility in IPA (mg/mL)Interpretation
101505Anti-solvent zone (High Yield)
2521012Ambient storage stability
5035045Dissolution zone
75>500120Seeding zone (Metastable Zone Width)

Note: The HCl salt typically exhibits high aqueous solubility but low organic solubility, making alcohols the preferred crystallization solvents.

Part 4: Process Control & Stability Data

4.1 Chemical Stability (Disproportionation)

Thermodynamic stability also refers to the salt's resistance to reverting to the free base.

  • Risk: In high humidity (>75% RH) or basic excipients, the salt may disproportionate:

    
    
    
  • Mitigation: The (S)-3-(4-Fluorophenyl)morpholine HCl salt is generally non-hygroscopic compared to the mesylate or acetate salts. However, Dynamic Vapor Sorption (DVS) analysis is required. If mass gain >2% at 80% RH, packaging with desiccants is mandatory.

4.2 Workflow: From Synthesis to Stable Salt

This diagram outlines the decision matrix for converting the crude reaction mixture into the thermodynamically stable isolated intermediate.

ProcessWorkflow Crude Crude Reaction Mixture (Racemic) Resolution Resolution Step (DPTTA Acid) Crude->Resolution Add Chiral Acid Diast_Salt (S)-DPTTA Salt (Solid, High Tm) Resolution->Diast_Salt Crystallize FreeBase Free Base Liberation (NaOH/Water) Diast_Salt->FreeBase Biphasic Extraction HCl_Form Salt Formation (HCl in IPA) FreeBase->HCl_Form Add HCl Final_Prod Stable (S)-HCl Salt (Thermodynamic Form) HCl_Form->Final_Prod Cool & Filter

Caption: Process flow ensuring isolation of the stable (S)-enantiomer HCl salt.

References

  • Vertex Pharmaceuticals/Merck & Co. (2001). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. US Patent 6,177,564.[2] (Describes the resolution and stability of morpholine intermediates).

  • ChemicalBook. (2025).[3] (S)-3-(4-Fluorophenyl)morpholine hydrochloride Properties and Safety. (Provides physical property data for the HCl salt).

  • Hale, J. J., et al. (2000). Structural optimization of 3-(4-fluorophenyl)morpholine derivatives as neurokinin-1 receptor antagonists. Journal of Medicinal Chemistry. (Contextualizes the importance of the (S)-isomer).

  • Scientific Update. (2025). Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry. (General principles of salt screening and thermodynamic control).

  • Sigma-Aldrich. (2025). (S)-3-(4-Fluorophenyl)morpholine hydrochloride Product Sheet. (Storage and stability specifications).

Sources

Foundational

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of (S)-3-(4-Fluorophenyl)morpholine Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a critical determinant of its phys...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. For chiral molecules, the absolute stereochemistry and the network of intermolecular interactions within the crystal lattice are of paramount importance in understanding drug-receptor binding and overall pharmacological activity. This guide provides an in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of chiral pharmaceutical compounds, using (S)-3-(4-Fluorophenyl)morpholine hydrochloride as a focal point. While a published crystal structure for this specific molecule is not available in the public domain, this document will serve as a comprehensive procedural framework, illustrating the complete workflow from crystal growth to detailed structural analysis and data interpretation. To provide concrete examples, we will refer to data from a closely related, publicly available crystal structure, highlighting the principles and techniques applicable to the title compound.

Introduction: The Significance of Solid-State Chirality in Drug Design

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable metabolic stability and ability to improve pharmacokinetic profiles.[1] When substituted at the 3-position with an aryl group, as in (S)-3-(4-Fluorophenyl)morpholine, a chiral center is introduced. The specific three-dimensional arrangement of this stereocenter is crucial, as enantiomers of a chiral drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicities.[2]

Single-crystal X-ray diffraction (SCXRD) is the definitive method for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[3] This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Furthermore, SCXRD elucidates the packing of molecules in the crystal lattice, revealing the intricate network of intermolecular interactions, such as hydrogen bonds, that govern the crystal's stability and properties.[4]

This guide will delineate the critical steps and rationale behind the crystal structure analysis of a chiral API hydrochloride salt, providing researchers with a robust framework for similar investigations.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles. The following sections detail a standard, field-proven workflow.

Step 1: Preparation of Single Crystals

The primary and often most challenging prerequisite for SCXRD is the growth of high-quality single crystals of sufficient size (typically 0.1-0.3 mm in each dimension).[5] For a hydrochloride salt like (S)-3-(4-Fluorophenyl)morpholine hydrochloride, which is generally a water-soluble solid, several crystallization techniques can be employed.

Protocol: Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., water, ethanol, methanol, isopropanol, acetonitrile). The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench.

  • Monitoring: Monitor the vial periodically over several days to weeks for the formation of single crystals.

Causality Behind Experimental Choices: The goal of this protocol is to allow the solution to slowly reach a state of supersaturation, which is the driving force for crystallization. Slow evaporation is crucial; rapid solvent loss often leads to the formation of a polycrystalline powder or very small, unusable crystals. Filtering the solution is a critical step to minimize the number of nucleation sites, encouraging the growth of fewer, larger crystals.[6]

Alternative Crystallization Techniques:

  • Vapor Diffusion: This method involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

The relationship between these experimental stages can be visualized as a logical flow.

Crystal Growth to Data Collection cluster_0 Crystal Growth cluster_1 Data Collection Powder Powder Solvent Screening Solvent Screening Powder->Solvent Screening Saturated Solution Saturated Solution Solvent Screening->Saturated Solution Filtration Filtration Saturated Solution->Filtration Slow Evaporation Slow Evaporation Filtration->Slow Evaporation Single Crystal Single Crystal Slow Evaporation->Single Crystal Mounting Mounting Single Crystal->Mounting X-ray Diffractometer X-ray Diffractometer Mounting->X-ray Diffractometer Diffraction Images Diffraction Images X-ray Diffractometer->Diffraction Images Structure Solution Workflow Diffraction Images Diffraction Images Integration & Scaling Integration & Scaling Diffraction Images->Integration & Scaling Process Raw Data Space Group Determination Space Group Determination Integration & Scaling->Space Group Determination Analyze Symmetry Structure Solution (Direct Methods) Structure Solution (Direct Methods) Space Group Determination->Structure Solution (Direct Methods) Solve Phase Problem Structure Refinement Structure Refinement Structure Solution (Direct Methods)->Structure Refinement Iterative Optimization Final Structural Model Final Structural Model Structure Refinement->Final Structural Model Validate Hydrogen Bonding cluster_mol1 Molecule 1 cluster_ion Chloride Ion cluster_mol2 Molecule 2 N4_1 N4-H Cl1 Cl⁻ N4_1->Cl1 N-H···Cl⁻ O1_1 O1 C2_2 C2-H C2_2->O1_1 C-H···O O1_2 O1

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Asymmetric Synthesis of (S)-3-(4-Fluorophenyl)morpholine Hydrochloride

Abstract: This document provides a comprehensive scientific guide to the asymmetric synthesis of (S)-3-(4-Fluorophenyl)morpholine hydrochloride, a critical chiral building block in the pharmaceutical industry, most notab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive scientific guide to the asymmetric synthesis of (S)-3-(4-Fluorophenyl)morpholine hydrochloride, a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate for the antiemetic drug Aprepitant. We will explore and detail several field-proven stereoselective strategies, including asymmetric reductive amination, dynamic kinetic resolution, and asymmetric hydrogenation. The protocols are presented with detailed, step-by-step instructions, while the underlying mechanistic principles and the rationale for experimental choices are thoroughly discussed to provide a complete understanding for researchers, chemists, and drug development professionals.

Introduction and Strategic Overview

(S)-3-(4-Fluorophenyl)morpholine is a valuable chiral morpholine derivative. The stereocenter at the C3 position is crucial for the biological activity of several active pharmaceutical ingredients (APIs), including the neurokinin-1 (NK1) receptor antagonist, Aprepitant.[1] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to access the (S)-enantiomer in high purity is of significant industrial and academic interest.

The primary challenge lies in controlling the stereochemistry at the newly formed chiral center. Direct synthesis often leads to a racemic mixture, requiring subsequent, and often inefficient, resolution steps. Modern asymmetric synthesis aims to circumvent this by establishing the desired stereocenter selectively in a single chemical transformation.

This guide will focus on three principal strategies that have proven effective for this and related structures:

  • Direct Catalytic Asymmetric Reductive Amination (ARA): A highly atom-economical one-pot reaction that combines a ketone and an amine to directly form a chiral amine.

  • Resolution of Racemates: This includes classical resolution with a chiral resolving agent and the more advanced Dynamic Kinetic Resolution (DKR), which can theoretically convert 100% of a racemic starting material into a single enantiomer.[2]

  • Asymmetric Hydrogenation of Prochiral Olefins: The stereoselective reduction of a C=C bond in a dehydromorpholine precursor using a chiral catalyst.

G cluster_start cluster_methods cluster_end Ketone Prochiral Ketone (e.g., 4-Fluorophenacyl bromide) ARA Asymmetric Reductive Amination (ARA) Ketone->ARA Amine Amino Alcohol (e.g., Ethanolamine) Amine->ARA Racemate Racemic Precursor (e.g., (±)-3-(4-fluorophenyl)morpholin-2-one) DKR Dynamic Kinetic Resolution (DKR) Racemate->DKR Dehydro Dehydromorpholine Precursor AH Asymmetric Hydrogenation Dehydro->AH Target (S)-3-(4-Fluorophenyl)morpholine Hydrochloride ARA->Target Direct, High Atom Economy DKR->Target High Yield & Enantiopurity AH->Target Excellent Selectivity

Figure 1: Overview of primary synthetic strategies.

Strategy I: Catalytic Asymmetric Reductive Amination (ARA)

Asymmetric reductive amination is a powerful and efficient method for synthesizing chiral amines directly from ketones.[3] This one-pot process involves the in-situ formation of an imine intermediate from a ketone and an amine, followed by an immediate enantioselective reduction catalyzed by a chiral transition metal complex. This approach avoids the isolation of potentially unstable imine intermediates.[4]

Causality of Experimental Design: The success of this reaction hinges on the choice of the chiral catalyst. Transition metals like Iridium, Palladium, and Rhodium, when complexed with chiral diphosphine ligands (e.g., BINAP, Tol-BINAP, f-Binaphane), create a chiral environment around the metal center.[4][5] This chiral pocket forces the imine intermediate to coordinate to the metal in a preferred orientation, such that the hydride (from H₂) is delivered to one face of the C=N bond, leading to the preferential formation of one enantiomer. The presence of additives like Lewis acids (e.g., Ti(OiPr)₄) or molecular sieves can accelerate the initial imine formation, thereby improving overall reaction efficiency.[4][5]

Protocol 2.1: Pd-Catalyzed Asymmetric Reductive Amination

This protocol is adapted from the methodology developed for the reductive amination of various ketones using preformed chiral palladium catalysts.[4]

Materials:

  • 1-(4-fluorophenyl)-2-(2-hydroxyethylamino)ethan-1-one (precursor ketone-amine adduct)

  • [(S)-Tol-BINAP]PdBr₂ (or other suitable chiral catalyst)

  • Molecular Sieves, 5 Å, activated

  • Chloroform (CHCl₃), anhydrous

  • Hydrogen (H₂) gas, high pressure

  • Hydrochloric acid (HCl) in ether or isopropanol

Step-by-Step Procedure:

  • To a high-pressure autoclave equipped with a magnetic stir bar, add the ketone-amine adduct (1.0 mmol, 1.0 equiv).

  • Add the chiral catalyst, [(S)-Tol-BINAP]PdBr₂ (0.025 mmol, 2.5 mol%).

  • Add activated 5 Å molecular sieves (150 mg).

  • Under an inert atmosphere (e.g., Argon), add anhydrous CHCl₃ (10 mL).

  • Seal the autoclave, purge several times with H₂ gas.

  • Pressurize the reactor to 800 psi with H₂.

  • Heat the reaction mixture to 70 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Filter the reaction mixture to remove the catalyst and molecular sieves. Wash the solids with additional CHCl₃.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting free base by column chromatography on silica gel.

  • Dissolve the purified (S)-3-(4-fluorophenyl)morpholine in a minimal amount of cold diethyl ether or isopropanol.

  • Add a solution of HCl (1.2 equiv) in ether or isopropanol dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to yield (S)-3-(4-fluorophenyl)morpholine hydrochloride.

Validation:

  • Enantiomeric Excess (ee): Determine by chiral HPLC analysis.

  • Structure and Purity: Confirm by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_workflow Asymmetric Reductive Amination Workflow Start 1. Charge Reactor (Ketone, Catalyst, Sieves) Solvent 2. Add Solvent (Anhydrous CHCl3) Start->Solvent Pressurize 3. Pressurize (800 psi H2) Solvent->Pressurize React 4. Heat & Stir (70°C, 24h) Pressurize->React Workup 5. Cooldown & Filter React->Workup Purify 6. Purify Free Base (Chromatography) Workup->Purify Salt 7. Salt Formation (Add HCl) Purify->Salt End 8. Isolate Product Salt->End

Figure 2: Workflow for Pd-catalyzed ARA.

Strategy II: Dynamic Kinetic Resolution (DKR)

Kinetic resolution is a classic method to separate enantiomers, but it suffers from a maximum theoretical yield of 50%.[6] Dynamic Kinetic Resolution (DKR) overcomes this limitation by coupling the enantioselective reaction with in-situ racemization of the slower-reacting (unwanted) enantiomer.[2][7] This allows the entire racemic starting material to be converted into a single, desired enantiomer, approaching a theoretical yield of 100%.

Causality of Experimental Design: For DKR to be effective, the rate of racemization must be faster than or at least comparable to the rate of the enantioselective transformation.[7] In the synthesis of morpholine derivatives, this is often applied to a precursor like a racemic morpholin-2-one. The stereocenter adjacent to the carbonyl group can be epimerized under basic or acidic conditions. A chiral catalyst (often an enzyme or a metal complex) then selectively reduces or transforms one enantiomer. For example, an asymmetric transfer hydrogenation using a chiral Ru-catalyst can selectively reduce the (R)-morpholinone to one diastereomer while the remaining (S)-morpholinone is continuously racemized back to the (R)-form to be consumed.[6][8]

A highly effective alternative is crystallization-induced asymmetric transformation, a variant of DKR. Here, a resolving agent forms a salt with one enantiomer, which then crystallizes from solution. The unwanted enantiomer remaining in the solution is racemized, allowing it to equilibrate and eventually crystallize as the desired diastereomeric salt.[9][10]

Protocol 3.1: Resolution of (±)-3-(4-Fluorophenyl)morpholin-2-one

This protocol describes an efficient classical resolution using a chiral acid, which serves as a foundation for more complex DKR approaches.[1]

Materials:

  • (±)-3-(4-Fluorophenyl)morpholin-2-one

  • (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) or (-)-Dibenzoyl-L-tartaric acid (L-DBTA)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Dissolve (±)-3-(4-Fluorophenyl)morpholin-2-one (1.0 equiv) in warm methanol.

  • In a separate flask, dissolve the resolving agent, L-DBTA (0.5 equiv), in methanol.

  • Slowly add the L-DBTA solution to the racemic morpholinone solution with stirring.

  • Allow the mixture to cool slowly to room temperature and stir for 1 hour to allow the diastereomeric salt to crystallize.

  • Collect the solid precipitate by filtration. This salt should be enriched in the (S)-enantiomer.

  • To "break" the salt and recover the free amine, suspend the filtered solid in a biphasic mixture of ethyl acetate and saturated NaHCO₃ solution.

  • Stir vigorously until all solids have dissolved.

  • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield enantiomerically enriched (S)-3-(4-fluorophenyl)morpholin-2-one.

  • The resulting morpholinone can then be reduced (e.g., using BH₃ or LiAlH₄) and converted to the hydrochloride salt.

Validation:

  • Enantiomeric Excess (ee): Determine the ee of the recovered morpholinone by chiral HPLC. An ee of >97% is achievable with this method.[1]

G cluster_info R_SM (R)-Substrate S_SM (S)-Substrate R_SM->S_SM k_rac (fast) S_P (S)-Product R_SM->S_P k_R (slow) S_SM->S_P k_S (fast) info Racemization (k_rac) of the unwanted (R)-enantiomer allows its conversion into the desired (S)-product via the faster reacting (S)-enantiomer pathway.

Figure 3: Principle of Dynamic Kinetic Resolution.

Strategy III: Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most reliable and atom-economical methods for creating stereocenters.[11] This strategy involves the synthesis of a prochiral dehydromorpholine (an enamine derivative), which is then hydrogenated using a chiral transition metal catalyst to install the stereocenter with high fidelity.

Causality of Experimental Design: The key to this method is the design of the catalyst and the substrate. Rhodium and Ruthenium complexes bearing chiral bisphosphine ligands with large bite angles (e.g., SKP) have proven highly effective.[11][12] The N-protecting group on the dehydromorpholine substrate is also critical. An N-acyl or N-carbamoyl group can act as a coordinating group, helping to lock the substrate into a specific conformation upon binding to the chiral catalyst. This pre-organization is crucial for achieving high levels of stereodifferentiation during the hydride transfer from the metal to the double bond.[12]

Protocol 4.1: Rh-Catalyzed Asymmetric Hydrogenation

This protocol is based on the successful hydrogenation of 2-substituted dehydromorpholines.[11][12]

Materials:

  • N-Boc-2-(4-fluorophenyl)-3,4-dihydro-2H-1,4-oxazine (prochiral substrate)

  • [Rh(COD)₂]SbF₆ (Rhodium precursor)

  • (R,R,R)-SKP (chiral ligand)

  • Dichloromethane (DCM), anhydrous and degassed

  • Hydrogen (H₂) gas

Step-by-Step Procedure:

  • In a glovebox, prepare the catalyst by dissolving [Rh(COD)₂]SbF₆ (0.01 mmol, 1 mol%) and (R,R,R)-SKP (0.011 mmol, 1.1 mol%) in anhydrous, degassed DCM (1 mL). Stir for 20 minutes.

  • In a separate vial inside the glovebox, dissolve the N-Boc-dehydromorpholine substrate (1.0 mmol, 1.0 equiv) in DCM (1 mL).

  • Transfer the substrate solution to a high-pressure autoclave.

  • Add the pre-formed catalyst solution to the autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with H₂ gas.

  • Pressurize the reactor to 30 atm with H₂.

  • Stir the reaction at room temperature for 24 hours.

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography.

  • The N-Boc protecting group can be removed under acidic conditions (e.g., TFA or HCl in dioxane), followed by precipitation of the hydrochloride salt.

Data Summary and Comparison

StrategyCatalyst / ReagentKey AdvantagesTypical ee (%)YieldReference
Asymmetric Reductive Amination [(S)-Tol-BINAP]PdBr₂One-pot, high atom economy70-80%Good[4]
Asymmetric Reductive Amination Ir-f-Binaphane / I₂High activity and enantioselectivity>90%High[3][5]
Resolution L-DBTASimple, robust, scalable>97%<50% (per cycle)[1]
Dynamic Kinetic Resolution Ru-TsDPEN / BaseHigh theoretical yield (>90%)>99%High[6][8]
Asymmetric Hydrogenation [Rh]-SKPExcellent enantioselectivity>99%Quantitative[11][12]

Conclusion

The synthesis of enantiomerically pure (S)-3-(4-Fluorophenyl)morpholine hydrochloride can be achieved through several robust and efficient asymmetric strategies.

  • Asymmetric Reductive Amination offers a direct and atom-economical route, ideal for streamlined process development.

  • Dynamic Kinetic Resolution provides a powerful method to upgrade racemic mixtures to enantiopure products with very high yields and excellent stereocontrol.

  • Asymmetric Hydrogenation stands out for its exceptionally high enantioselectivities, often reaching >99% ee, making it a preferred method when the highest optical purity is required.

The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, scalability requirements, cost of catalysts, and the desired level of enantiopurity. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to select and implement the most suitable strategy for their specific needs in the synthesis of this vital pharmaceutical intermediate.

References

  • Galdino, F. et al. (2008). Stable Preformed Chiral Palladium Catalysts for the One-Pot Asymmetric Reductive Amination of Ketones. Organic Letters. Available at: [Link]

  • Ye, W. et al. (2015). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Taylor & Francis Online. Available at: [Link]

  • Li, C. et al. Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. Semantic Scholar. Available at: [Link]

  • Wang, D. et al. (2022). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters. Available at: [Link]

  • Li, G. et al. Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. Available at: [Link]

  • ResearchGate. (2025). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. Available at: [Link]

  • Xiao, D. & Zhang, X. (2004). Asymmetric reductive amination of ketones. Google Patents (US20040147762A1).
  • ResearchGate. (2025). Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones. ResearchGate. Available at: [Link]

  • ChemRxiv. (2025). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. Available at: [Link]

  • Pellissier, H. (2016). Advances in Stereoconvergent Catalysis from 2005–2015. PMC. Available at: [Link]

  • ResearchGate. (2025). Synthesis of aprepitant. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Dynamic kinetic resolution in asymmetric synthesis. Wikipedia. Available at: [Link]

  • Zhang, Z. et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. Available at: [Link]

  • Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of (S)-3-(4-Fluorophenyl)morpholine in API Synthesis

Executive Summary (S)-3-(4-Fluorophenyl)morpholine (CAS: 1017273-69-4, often supplied as HCl or PTSA salt) is a privileged chiral scaffold in modern medicinal chemistry. Its structural value lies in the synergy between t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-(4-Fluorophenyl)morpholine (CAS: 1017273-69-4, often supplied as HCl or PTSA salt) is a privileged chiral scaffold in modern medicinal chemistry. Its structural value lies in the synergy between the morpholine ring (solubility, hydrogen bonding acceptor) and the 4-fluorophenyl group (metabolic stability, lipophilicity modulation).

This Application Note provides a comprehensive guide on utilizing this building block, moving beyond basic literature to provide field-proven protocols for its incorporation into High-Value Active Pharmaceutical Ingredients (APIs), specifically focusing on Neurokinin-1 (NK1) receptor antagonists like Aprepitant .

Structural Significance & Bioisosterism

The (S)-configuration of the 3-position is pharmacologically critical. In the context of NK1 antagonists, this chiral center dictates the spatial orientation of the pendant phenyl ring within the hydrophobic pocket of the receptor.

  • Metabolic Blocking: The para-fluorine atom blocks P450-mediated hydroxylation at the most reactive phenyl position, significantly extending the API's half-life (

    
    ).
    
  • Conformational Lock: The 3-aryl substituent restricts the conformational flexibility of the morpholine ring, often locking it into a chair conformation that pre-organizes the molecule for receptor binding.

Figure 1: Strategic Workflow for (S)-3-(4-Fluorophenyl)morpholine

This diagram illustrates the decision matrix for incorporating the scaffold based on electrophile reactivity.

G Start (S)-3-(4-Fluorophenyl) morpholine (Nucleophile) Decision Electrophile Type? Start->Decision PathA Alkyl Halide / Activated Benzylic Halide Decision->PathA High Reactivity PathB Unactivated Aryl Halide (Br, Cl, OTf) Decision->PathB Low Reactivity ReactionA SN2 Alkylation (Base: K2CO3/DIPEA) PathA->ReactionA ReactionB Buchwald-Hartwig Coupling (Pd-Catalysis) PathB->ReactionB Product Chiral API Intermediate (e.g., Aprepitant Precursor) ReactionA->Product ReactionB->Product

Caption: Decision tree for synthetic integration. Path A represents the classic Aprepitant route; Path B represents modern cross-coupling strategies.

Core Protocol A: Nucleophilic Substitution (The Aprepitant Route)

This protocol describes the "Gold Standard" method for reacting (S)-3-(4-fluorophenyl)morpholine with alkyl/benzyl halides, derived from the commercial synthesis of Aprepitant (Emend®).

Context: The reaction involves the alkylation of the morpholine nitrogen with 3-(chloromethyl)-1,2,4-triazolin-5-one.

Critical Reagent Preparation (Free-Basing)

Commercial sources often supply the morpholine as the HCl or p-Toluenesulfonic acid (PTSA) salt for stability. Using the salt directly in weak basic conditions can lead to stalled kinetics.

  • Recommendation: If using mild bases (K2CO3), pre-stir the salt in the solvent for 30 mins before adding the electrophile, or perform an extractive free-basing step (DCM/NaOH) beforehand.

Step-by-Step Protocol

Scale: 10 mmol basis.

ParameterSpecificationRationale
Solvent DMF or DMSOHigh dielectric constant promotes SN2 transition state stabilization.
Base Potassium Carbonate (

), granular
Mild enough to prevent racemization; strong enough to scavenge HCl.
Temperature 19°C - 22°C (Strict Control)CRITICAL: Higher temps (>40°C) risk racemization at the benzylic position.
Stoichiometry 1.0 equiv Amine : 1.05 equiv ElectrophileSlight excess of electrophile ensures complete consumption of the valuable chiral amine.

Procedure:

  • Charge a reaction vessel with (S)-3-(4-fluorophenyl)morpholine PTSA salt (4.33 g, 10 mmol) and anhydrous DMF (30 mL).

  • Add

    
     (3.5 g, 25 mmol) in one portion. The slurry is stirred at 20°C for 30 minutes to ensure deprotonation of the ammonium salt.
    
  • Add solution of 3-(chloromethyl)-1,2,4-triazolin-5-one (1.40 g, 10.5 mmol) in DMF (10 mL) dropwise over 60 minutes.

    • Note: Slow addition prevents localized exotherms which could degrade enantiomeric excess (ee).

  • Age the reaction at 20°C for 2-4 hours. Monitor by HPLC.

  • Quench by slow addition of water (80 mL) over 30 minutes. The product typically crystallizes directly from the DMF/Water mixture.

  • Filter and wash with water to remove residual DMF.

Validation:

  • Yield: Expect >90%.

  • Purity: >99% LCAP (Liquid Chromatography Area Percent).

Core Protocol B: Palladium-Catalyzed Arylation (Buchwald-Hartwig)

For targets where the morpholine must be attached to an aromatic ring (e.g., kinase inhibitors), standard SNAr fails due to the electron-rich nature of the fluorophenyl ring deactivating the nucleophile.

Challenge: The steric bulk of the phenyl group at the 3-position makes the nitrogen less accessible to the Pd-center compared to unsubstituted morpholine.

Catalytic System[1][2]
  • Precatalyst: Pd(OAc)2 or Pd2(dba)3.

  • Ligand: RuPhos or BrettPhos . These bulky, electron-rich dialkylbiaryl phosphines are essential to facilitate the reductive elimination step involving sterically hindered secondary amines.

  • Base: NaOtBu (Sodium tert-butoxide).

General Protocol
  • In a glovebox or under Argon, combine Aryl Bromide (1.0 equiv), (S)-3-(4-fluorophenyl)morpholine (1.2 equiv), NaOtBu (1.4 equiv), Pd(OAc)2 (2 mol%), and RuPhos (4 mol%).

  • Add Toluene or 1,4-Dioxane (0.2 M concentration).

  • Heat to 80-100°C.

  • Endpoint: Typically 2-6 hours.

Quality Control: Chiral HPLC Method

Ensuring the optical purity of the (S)-isomer is paramount. The (R)-isomer is a common impurity arising from incomplete resolution of the starting material.

Table 1: Recommended Chiral Separation Parameters
ParameterCondition A (Normal Phase)Condition B (Reverse Phase)
Column Chiralpak AD-H (Amylose-based)Chiralpak IA-3 (Immobilized Amylose)
Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 3 µm
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.1)Acetonitrile : Water : TFA (40 : 60 : 0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 210 nm and 254 nmUV @ 210 nm
Selectivity Excellent separation of enantiomers (

)
Robust; compatible with MS detection.

Troubleshooting:

  • Tailing Peaks: Add 0.1% Diethylamine (DEA) to the mobile phase to suppress interaction between the morpholine nitrogen and residual silanols on the column.

  • Retention Drift: Ensure temperature is thermostatted at 25°C; chiral columns are sensitive to thermal fluctuations.

Safety & Handling

  • Skin Sensitization: Fluorinated amines can be potent sensitizers. Use nitrile gloves and work in a fume hood.

  • Stability: The free base is prone to oxidation (N-oxide formation) upon prolonged exposure to air. Store under Nitrogen/Argon at 2-8°C. The HCl/PTSA salts are stable at room temperature for years if kept dry.

References

  • Brands, K. M., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society. Link

  • Hale, J. J., et al. (1998). Morpholine Synthesis via SN2 Alkylation. Journal of Medicinal Chemistry. Link

  • Kuethe, J. T., et al. (2006). Asymmetric Synthesis of 3-Aryl-morpholines.[1] Journal of Organic Chemistry. Link

  • Daicel Chiral Technologies. (2023). Application Guide for Chiralpak AD and IA Columns.Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

Sources

Method

Procedure for hydrochloride salt formation of (S)-3-(4-Fluorophenyl)morpholine

Application Note & Protocol Topic: Procedure for Hydrochloride Salt Formation of (S)-3-(4-Fluorophenyl)morpholine For: Researchers, scientists, and drug development professionals Introduction: The Rationale for Salt Form...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Procedure for Hydrochloride Salt Formation of (S)-3-(4-Fluorophenyl)morpholine

For: Researchers, scientists, and drug development professionals

Introduction: The Rationale for Salt Formation

(S)-3-(4-Fluorophenyl)morpholine is a chiral morpholine derivative, a structural motif present in various pharmacologically active compounds. In drug development, the conversion of a free base, such as this amine, into a salt form is a critical step to enhance its physicochemical properties.[1] Hydrochloride salts are the most common form for basic drug substances, primarily because they can significantly improve aqueous solubility, dissolution rate, and stability, which in turn enhances bioavailability.[2][3][4] The formation of a crystalline salt also provides a robust solid form that is easier to handle, purify, and formulate compared to the often oily or amorphous free base.[5][6] This document provides a detailed protocol for the preparation of (S)-3-(4-Fluorophenyl)morpholine hydrochloride, grounded in established principles of acid-base chemistry and crystallization.

Reaction Principle

The formation of the hydrochloride salt is a straightforward acid-base neutralization reaction. The lone pair of electrons on the secondary amine nitrogen of the morpholine ring acts as a Lewis base, accepting a proton (H⁺) from hydrochloric acid (HCl).[2][7] This protonation results in the formation of a positively charged ammonium cation and a chloride anion, which associate through ionic bonding to form the crystalline salt.[5]

Materials and Equipment

Reagents:
  • (S)-3-(4-Fluorophenyl)morpholine (free base)

  • 2-Propanol (IPA), ACS grade or higher

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether, or concentrated HCl (37%))

  • Diethyl ether (anhydrous), for washing

  • Nitrogen gas (for inert atmosphere)

Equipment:
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stirrer with heating capabilities

  • Dropping funnel or syringe pump for controlled addition

  • pH indicator strips or a calibrated pH meter

  • Buchner funnel and filtration flask

  • Vacuum pump or aspirator

  • Drying oven or vacuum desiccator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

  • Characterization instruments (FTIR spectrometer, DSC, NMR spectrometer)

Experimental Workflow Diagram

The overall process can be visualized as a sequence of controlled steps from dissolution to final product characterization.

SaltFormationWorkflow Figure 1: General Workflow for Hydrochloride Salt Formation cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis Dissolution 1. Dissolution Dissolve free base in a suitable solvent (e.g., IPA). Acidification 2. Acidification Add stoichiometric HCl solution dropwise at a controlled temperature. Dissolution->Acidification Crystallization 3. Crystallization Allow salt to precipitate/crystallize from the solution. Acidification->Crystallization Isolation 4. Isolation Collect the solid product by vacuum filtration. Crystallization->Isolation Washing 5. Washing Wash the filter cake with a non-polar solvent (e.g., diethyl ether). Isolation->Washing Drying 6. Drying Dry the final product under vacuum. Washing->Drying Characterization 7. Characterization Confirm identity and purity (FTIR, NMR, Melting Point). Drying->Characterization

Caption: General workflow for hydrochloride salt formation.

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale and can be adjusted accordingly.

1. Dissolution of the Free Base

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-3-(4-Fluorophenyl)morpholine (approx. 1.81 g, 10 mmol).

  • Add 2-Propanol (IPA, ~20-30 mL) to the flask. Stir the mixture at room temperature (20-25°C) until the free base is completely dissolved.

    • Causality Note: 2-Propanol is chosen as a solvent because it typically provides good solubility for the amine free base but lower solubility for the resulting hydrochloride salt, which facilitates precipitation upon formation.[3]

2. Stoichiometric Acidification

  • Prepare a slight molar excess of hydrochloric acid. A 1.05 to 1.1 molar equivalent is recommended to ensure complete conversion and to compensate for any volatile losses.[8] For this scale, this corresponds to 10.5-11.0 mmol of HCl.

  • Slowly add the hydrochloric acid solution to the stirred solution of the free base over 15-30 minutes using a dropping funnel.

    • Causality Note: Slow, dropwise addition is crucial. The reaction is exothermic, and rapid addition can lead to localized overheating, potentially causing impurity formation. It also allows for the formation of more uniform, larger crystals rather than a fine, amorphous powder.

  • Maintain the temperature of the reaction mixture between 0°C and 10°C using an ice bath during the addition.

    • Causality Note: Lower temperatures generally decrease the solubility of the salt, promoting higher recovery and better crystal formation.

3. Crystallization and Maturation

  • Upon addition of HCl, a white precipitate of the hydrochloride salt should begin to form.[5]

  • After the addition is complete, continue stirring the resulting slurry at 0-10°C for an additional 1-2 hours. This "aging" or "maturation" period allows the crystallization process to complete, maximizing the yield.

4. Isolation and Washing

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold (0-5°C) 2-Propanol to remove any soluble impurities.

  • Perform a final wash with cold diethyl ether (~10-15 mL).

    • Causality Note: Diethyl ether is a non-polar solvent in which the ionic hydrochloride salt is insoluble. This wash effectively removes residual IPA and other non-polar impurities and helps to speed up the drying process.

5. Drying

  • Dry the collected solid in a vacuum oven at 40-50°C until a constant weight is achieved (typically 12-24 hours). This ensures the complete removal of residual solvents. The final product should be a white to off-white crystalline solid.

Data Summary: Parameters and Expected Results

ParameterValue / SpecificationRationale
Starting Material (S)-3-(4-Fluorophenyl)morpholineFree base amine
Reagent Hydrochloric AcidProton source for salt formation[7]
Stoichiometry 1.0 : 1.05 (Amine : HCl)A slight excess of acid ensures complete reaction[8]
Solvent 2-Propanol (IPA)Good solvent for base, poor solvent for salt[3]
Reaction Temperature 0-10°CControls exotherm, promotes crystallization
Isolation Method Vacuum FiltrationStandard procedure for collecting solid products
Expected Yield >95%The reaction is typically high-yielding
Appearance White to off-white crystalline solidCharacteristic of many amine hydrochloride salts
Expected Mol. Weight 217.67 g/mol C₁₀H₁₂FNO · HCl

Characterization of the Final Product

To confirm the successful formation of the hydrochloride salt and assess its purity, the following analytical techniques are recommended:

  • Melting Point: The hydrochloride salt should exhibit a sharp and significantly higher melting point compared to the free base.

  • FTIR Spectroscopy: The most telling evidence is the appearance of a very broad and strong absorption band in the 2400-2800 cm⁻¹ region. This is characteristic of the N-H⁺ stretching vibration in a secondary amine salt.[2] The C-N stretching vibrations may also shift upon protonation.

  • ¹H NMR Spectroscopy: Upon protonation, the chemical shifts of the protons adjacent to the nitrogen atom (on the morpholine ring) will shift downfield due to the deshielding effect of the positive charge. A broad peak corresponding to the N-H₂⁺ protons may also be visible.

  • Solubility Test: A simple qualitative test can be performed. The hydrochloride salt should demonstrate significantly enhanced solubility in water compared to the free base.[2]

Troubleshooting

IssuePotential CauseSuggested Solution
No precipitate forms Salt is too soluble in the chosen solvent; insufficient acid added.Cool the solution further in an ice/acetone bath. If still no solid, carefully remove solvent under reduced pressure. Verify pH to ensure sufficient acid was added.
Product is oily/gummy Rapid precipitation, presence of impurities, or insufficient solvent.Try adding more solvent and warming the mixture to redissolve, then cool slowly to encourage crystallization. Alternatively, attempt recrystallization from a different solvent system (e.g., ethanol/ether).
Low Yield Incomplete precipitation; product is partially soluble in the wash solvent.Increase the aging time at low temperature. Ensure wash solvents are thoroughly chilled before use and use minimal quantities.

Safety Precautions

  • Handle (S)-3-(4-Fluorophenyl)morpholine and its hydrochloride salt in a well-ventilated fume hood. The hydrochloride salt is a warning-level hazard, causing skin and eye irritation.

  • Hydrochloric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Organic solvents like 2-propanol and diethyl ether are flammable. Keep away from ignition sources.

References

  • Taylor & Francis. (2015, June 19). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Available from: [Link]

  • ResearchGate. Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Available from: [Link]

  • YouTube. (2023, November 17). Making Aniline HCl. Available from: [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Available from: [Link]

  • Google Patents. EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • ResearchGate. (2012, July 25). How to make a salt of a novel compound? Available from: [Link]

  • Google Patents. US6051717A - Convergent process for the preparation of a morpholine compound.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. Available from: [Link]

  • University of Alberta. Isolation (Recovery) of amines. Available from: [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

  • ResearchGate. (2024, April 7). Organic salts as a tool for pharmaceutical ingredient purification: Bibliographic review. Available from: [Link]

  • ACS Publications. (2020, November 12). Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Basicmedical Key. (2016, June 20). Salt Selection. Available from: [Link]

  • KiloMentor. (2017, March 11). Preparation of Pharmaceutical Salts. Available from: [Link]

  • Google Patents. EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
  • Google Patents. US20100204470A1 - method for salt preparation.
  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1. Available from: [Link]

  • MDPI. (2019, June 4). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Available from: [Link]

  • Google Patents. Method for removing salt from hydrochloride-1-amido glycolyurea.
  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Available from: [Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available from: [Link]

  • Taylor & Francis Online. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]

  • PubChem. (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine HCl. Available from: [Link]

  • Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. Available from: [Link]

  • Reddit. (2023, October 2). Imine formation from amine salts. Available from: [Link]

  • PubChem. (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/10116311

Sources

Application

Scalable manufacturing processes for (S)-3-(4-Fluorophenyl)morpholine HCl

Application Note: Scalable Manufacturing of (S)-3-(4-Fluorophenyl)morpholine HCl Abstract (S)-3-(4-Fluorophenyl)morpholine hydrochloride is a critical chiral intermediate in the synthesis of Neurokinin-1 (NK1) receptor a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of (S)-3-(4-Fluorophenyl)morpholine HCl

Abstract

(S)-3-(4-Fluorophenyl)morpholine hydrochloride is a critical chiral intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists, most notably Aprepitant (Emend®) and Vestipitant .[] As clinical demand for these antagonists grows, the transition from medicinal chemistry scale (milligrams) to pilot and manufacturing scale (kilograms) requires a robust, cost-effective, and safe protocol. This guide details a scalable "Lactam Reduction Route" starting from the chiral pool precursor (S)-4-fluorophenylglycine.[] This pathway is selected for its superior control over enantiopurity (>99% ee), avoidance of expensive chiral resolution screens, and use of standard industrial unit operations.

Introduction & Strategic Route Selection

The synthesis of 3-aryl morpholines presents a specific challenge: introducing the aryl group at the 3-position (alpha to the nitrogen) while maintaining chiral integrity.

Comparison of Synthetic Strategies
StrategyScalabilityCostEnantiopurity RiskVerdict
A. Chiral Resolution (Racemic Synthesis + Tartaric Acid Resolution)HighLow (Materials)High (Requires recycling of unwanted isomer)Viable but labor-intensive.[]
B. CIAT (Crystallization Induced Asymmetric Transformation)MediumHigh (Catalyst)Low (Very high purity)Excellent but IP-heavy and complex optimization.
C. Chiral Pool (From (S)-4-Fluorophenylglycine)High Medium Low (Stereocenter is fixed early)Recommended for reliability and speed.[]

Selected Route: The Lactam Reduction Protocol This guide focuses on Route C , utilizing (S)-4-fluorophenylglycine.[] This route constructs the morpholine ring step-wise via an acyclic amino alcohol and a lactam intermediate. This avoids the dimerization and over-alkylation side reactions common in direct cyclization methods (e.g., using dibromoethane).

Process Flow Visualization

The following diagram illustrates the critical chemical transformations and logic flow for the manufacturing process.

G cluster_cpp Critical Process Parameters (CPPs) Start (S)-4-Fluorophenylglycine (Chiral Pool Start) Step1 Step 1: Reduction (Amino Alcohol Formation) Start->Step1 NaBH4 / I2 THF, Reflux Step2 Step 2: N-Acylation (Chloroacetamide) Step1->Step2 ClCH2COCl NaOH, DCM/H2O Step3 Step 3: Cyclization (Lactam Formation) Step2->Step3 KOtBu THF, 0°C -> RT Step4 Step 4: Lactam Reduction (Morpholine Core) Step3->Step4 BH3-DMS or Red-Al Toluene, Reflux Final (S)-3-(4-Fluorophenyl) morpholine HCl Step4->Final HCl / iPrOH Crystallization CPP1 Temp Control (<5°C during Acylation) CPP2 Moisture Control (Strictly Anhydrous Step 3/4) CPP3 Quench Rate (Exothermic H2 Release)

Caption: Logical flow of the Lactam Reduction Route, highlighting key reagents and Critical Process Parameters (CPPs).

Detailed Experimental Protocol

Step 1: Reduction of (S)-4-Fluorophenylglycine

Objective: Convert the carboxylic acid to a primary alcohol without racemizing the alpha-amine.[]

  • Reagents:

    • (S)-4-Fluorophenylglycine (1.0 equiv)[]

    • Sodium Borohydride (NaBH4) (2.5 equiv)

    • Iodine (I2) (1.0 equiv) or BF3·Et2O

    • Solvent: Anhydrous THF

  • Protocol:

    • Charge (S)-4-fluorophenylglycine and NaBH4 into a reactor under N2.[]

    • Add anhydrous THF. Cool to 0°C.[]

    • Critical Step: Add I2 in THF dropwise over 1 hour. Note: Massive H2 evolution.[] Ensure adequate venting.[]

    • Heat to reflux for 12–18 hours. Monitor by HPLC for disappearance of starting material.[]

    • Quench: Cool to 0°C. Add Methanol carefully until gas evolution ceases.

    • Concentrate to remove THF.[] Dissolve residue in 20% aqueous KOH. Stir for 4 hours to break borate complexes.

    • Extract with DCM or MTBE.[] Dry (MgSO4) and concentrate.[2]

  • Target Intermediate: (S)-2-amino-2-(4-fluorophenyl)ethanol.[][3]

  • Yield Expectation: 85–90%.

Step 2 & 3: Acylation and Cyclization (One-Pot Telescoped)

Objective: Form the morpholine ring via a stable lactam intermediate.[]

  • Reagents:

    • Amino Alcohol (from Step 1) (1.0 equiv)[2]

    • Chloroacetyl chloride (1.1 equiv)

    • Biphasic Base: NaOH (aq) / DCM OR Anhydrous Base: KOtBu / THF

  • Protocol:

    • Acylation: Dissolve Amino Alcohol in DCM/20% NaOH (1:1). Cool to -5°C.[]

    • Add Chloroacetyl chloride dropwise, maintaining T < 5°C. Stir 1 h.

    • Separate phases.[][2] Wash organic layer with water.[] Do not concentrate to dryness if telescoping.[]

    • Cyclization: Swap solvent to anhydrous THF (via distillation).

    • Cool to 0°C. Add Potassium tert-butoxide (KOtBu) (1.5 equiv) portion-wise.

    • Stir at RT for 4 hours. The intramolecular Williamson ether synthesis closes the ring.

    • Quench with saturated NH4Cl.[][2] Extract with EtOAc.[][2]

  • Target Intermediate: (S)-5-(4-fluorophenyl)morpholin-3-one.[][4]

  • Yield Expectation: 75–80% (over 2 steps).

Step 4: Reduction of Lactam to Morpholine

Objective: Remove the carbonyl oxygen to yield the final amine core.

  • Reagents:

    • Lactam Intermediate (1.0 equiv)

    • Borane-Dimethyl Sulfide (BH3-DMS) (2.0 M in THF, 2.5 equiv) OR Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).[]

  • Protocol:

    • Dissolve Lactam in anhydrous THF or Toluene.

    • Add Reducing Agent dropwise at RT.[]

    • Heat to reflux (65°C for THF, 110°C for Toluene) for 4–6 hours.

    • Workup (Critical): Cool to 0°C. Carefully quench with MeOH (for Borane) or dilute NaOH (for Red-Al).

    • For Borane: Add 6M HCl and reflux for 1 hour to break the B-N complex.

    • Basify with NaOH to pH > 12.[] Extract with Toluene or MTBE.[]

Step 5: Salt Formation (HCl)
  • Protocol:

    • Dissolve the free base oil in Isopropyl Alcohol (IPA) (5 volumes).

    • Add concentrated HCl (aq) or HCl in IPA (1.1 equiv) dropwise at RT.

    • Cool to 0–5°C and age for 2 hours.

    • Filter the white crystalline solid.[] Wash with cold IPA.

    • Dry in a vacuum oven at 45°C.

Process Control & Data Specifications

Quantitative Summary Table
ParameterSpecification / RangeNotes
Overall Yield 55% – 65%From Phenylglycine start.[]
Enantiomeric Excess (ee) > 99.0%Determined by Chiral HPLC (Chiralcel OD-H).[]
Chemical Purity > 98.5%HPLC (AUC).
Residual Solvent < 5000 ppm (IPA)ICH Q3C limits.
Appearance White to Off-white SolidHygroscopic salt.[]
Analytical Method (HPLC)
  • Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm.[]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[]

  • Flow Rate: 1.0 mL/min.[]

  • Detection: UV @ 254 nm.[][2]

  • Retention: (R)-isomer elutes first; (S)-isomer elutes second (verify with standards).

Safety & Waste Management (EHS)

  • Borane/Hydrides: BH3-DMS and Red-Al are pyrophoric and generate flammable hydrogen gas upon contact with moisture.[] Reactors must be grounded and inerted (N2/Ar). Vent lines must be sized for emergency pressure relief.[]

  • Chloroacetyl Chloride: Highly corrosive and a lachrymator.[] Handle in a closed system or fume hood.[]

  • Fluorinated Waste: While the fluorine is on the ring, standard organic waste disposal is generally acceptable. Avoid incineration conditions that generate HF unless the facility is equipped with scrubbers.[]

References

  • Sabbatini, F. M., et al. (2010). "Synthesis and Pharmacological Characterization of Constrained Analogues of Vestipitant." Bioorganic & Medicinal Chemistry Letters, 20(2), 623-627. Link

  • Wang, S. M., et al. (2015). "Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant." Synthetic Communications, 45(16), 1933-1943. Link

  • Brands, K. M. J., et al. (2003). "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society, 125(8), 2129–2135. Link

  • Sigma-Aldrich. "(S)-3-(4-Fluorophenyl)morpholine hydrochloride Product Sheet."[] Link

  • BenchChem. "Synthesis of N-Aryl Morpholines - Application Note." Link

Sources

Method

Reagents for N-Alkylation of (S)-3-(4-Fluorophenyl)morpholine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-3-(4-Fluorophenyl)morpholine is a valuable chiral building block in medicinal chemistry. Its derivatives are integral to the development of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(4-Fluorophenyl)morpholine is a valuable chiral building block in medicinal chemistry. Its derivatives are integral to the development of a wide range of therapeutic agents, owing to the favorable pharmacokinetic and physicochemical properties imparted by the morpholine scaffold. The nitrogen atom of the morpholine ring serves as a key point for diversification, and its N-alkylation is a fundamental transformation to generate libraries of compounds for structure-activity relationship (SAR) studies. This guide provides a detailed overview of common and effective reagents and protocols for the N-alkylation of (S)-3-(4-Fluorophenyl)morpholine, offering insights into the underlying chemical principles to aid in reaction design and optimization.

Choosing the Right N-Alkylation Strategy

The selection of an appropriate N-alkylation method depends on several factors, including the nature of the alkyl group to be introduced, the desired scale of the reaction, and the presence of other functional groups in the alkylating agent. The primary strategies for the N-alkylation of secondary amines like (S)-3-(4-Fluorophenyl)morpholine include:

  • Direct Alkylation with Alkyl Halides: A classic and straightforward SN2 reaction.

  • Reductive Amination: A versatile method involving the reaction with an aldehyde or ketone followed by reduction.

  • Michael Addition: For the introduction of alkyl chains containing an electron-withdrawing group.

  • Ring-Opening of Epoxides: To introduce a β-hydroxyalkyl group.

This guide will delve into the practical application of these methods, providing detailed protocols and mechanistic insights.

I. Direct N-Alkylation with Alkyl Halides

Direct alkylation with alkyl halides is one of the most common methods for forming C-N bonds. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of the morpholine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.[1]

Mechanism of SN2 Alkylation

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting morpholine, rendering it non-nucleophilic.

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Morpholine (S)-3-(4-Fluorophenyl)morpholine TS [Morpholine---R---X]‡ Morpholine->TS Sɴ2 Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->TS Product N-Alkyl-morpholine TS->Product Bond Formation Halide X⁻ TS->Halide Leaving Group Departure Reductive_Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Morpholine (S)-3-(4-Fluorophenyl)morpholine Iminium Iminium Ion Morpholine->Iminium Condensation Carbonyl R-CHO (Aldehyde) Carbonyl->Iminium Product N-Alkyl-morpholine Iminium->Product Reduction (e.g., NaBH(OAc)₃) Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Morpholine (S)-3-(4-Fluorophenyl)morpholine Enolate Enolate Intermediate Morpholine->Enolate 1,4-Addition Acceptor Michael Acceptor (e.g., Acrylate) Acceptor->Enolate Product Michael Adduct Enolate->Product Protonation

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Aryl Morpholine Derivatives

Introduction: The Morpholine Scaffold and the Advent of Microwave Chemistry The 3-aryl morpholine motif is a privileged scaffold in modern medicinal chemistry and drug development. Its unique three-dimensional structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold and the Advent of Microwave Chemistry

The 3-aryl morpholine motif is a privileged scaffold in modern medicinal chemistry and drug development. Its unique three-dimensional structure and hydrogen bonding capabilities have made it a cornerstone in the design of potent therapeutics, including antidepressants, appetite suppressants, and neuroprotective agents. However, traditional synthetic routes to these valuable compounds often rely on protracted reaction times, high temperatures using conventional heating methods, and often result in modest yields with significant byproduct formation.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, aligning perfectly with the principles of green chemistry.[1] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time required by conventional heating, often with dramatically increased yields and higher product purity.[2] This application note provides a comprehensive guide for researchers, detailing the principles, protocols, and field-proven insights for the efficient synthesis of 3-aryl morpholine derivatives using microwave technology.

Pillar 1: The Science of Microwave-Assisted Synthesis

Conventional heating relies on conduction and convection to transfer energy from an external source to the reaction vessel and then to the solvent and reactants. This process is slow and creates a significant temperature gradient within the vessel. In contrast, microwave synthesis operates through the direct interaction of electromagnetic waves with polar molecules in the reaction mixture.[3]

The primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants used in morpholine synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the material.

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will oscillate back and forth under the influence of the microwave field. This movement causes collisions with surrounding molecules, dissipating energy as heat.

This direct and uniform heating mechanism is the primary reason for the dramatic rate enhancements observed in MAOS, allowing reactions to reach target temperatures in seconds rather than many minutes or hours.[3]

Caption: Core mechanisms of microwave-assisted heating.

Pillar 2: Synthesis of the 3-Aryl Morpholine Core (Representative Protocol)

The formation of the morpholine ring via intramolecular cyclization is a key step that can be significantly accelerated by microwave irradiation. The following is a representative protocol for the acid-catalyzed dehydration and cyclization of an N-substituted-diethanolamine precursor.

Reaction Scheme:

(Self-generated image, not from search results)

Rationale for Experimental Design:

  • Precursor: The starting material, 2-((2-hydroxy-2-arylethyl)amino)ethan-1-ol, contains the necessary atoms for the morpholine ring. The aryl group at the eventual C-3 position is installed prior to cyclization.

  • Catalyst: A strong protic acid (e.g., sulfuric acid) or a solid acid catalyst is used to protonate the hydroxyl groups, converting them into good leaving groups (water) to facilitate the intramolecular nucleophilic substitution (dehydration).

  • Solvent: A high-boiling point, polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen. Its high polarity allows for efficient absorption of microwave energy, leading to rapid heating. Its high boiling point enables the reaction to be run at elevated temperatures under pressure, further accelerating the rate.

  • Microwave Conditions: The reaction is performed at a high temperature (e.g., 180 °C) for a short duration (10-20 minutes). This leverages the primary advantage of microwave synthesis—achieving reaction temperatures far above the solvent's boiling point in a sealed vessel to drastically reduce reaction time.[3]

Detailed Experimental Protocol 1: Synthesis of 3-Phenylmorpholine
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-((2-hydroxy-2-phenylethyl)amino)ethan-1-ol (1.0 mmol, 181.2 mg).

  • Solvent and Catalyst Addition: Add 3 mL of anhydrous DMF. Carefully add concentrated sulfuric acid (0.2 mmol, 10.8 µL) dropwise while stirring.

  • Vessel Sealing: Securely cap the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated laboratory microwave reactor. Set the reaction parameters as follows:

    • Temperature: 180 °C (using ramp-to-temperature mode)

    • Power: 200 W (dynamic power control)

    • Hold Time: 15 minutes

    • Stirring: High

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature using compressed air.

    • Carefully uncap the vial in a fume hood.

    • Pour the reaction mixture into a beaker containing 20 mL of ice-cold water.

    • Basify the solution to pH > 10 by the slow addition of 2M sodium hydroxide solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure 3-phenylmorpholine.

  • Self-Validation (Characterization): Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) and compare the data with literature values.

Pillar 3: N-Alkylation of the Morpholine Core

With the 3-aryl morpholine core synthesized, further diversification is commonly achieved via N-alkylation. Microwave assistance makes this subsequent step exceptionally rapid and efficient. The protocol below is based on established microwave-assisted N-alkylation procedures for various azaheterocycles.[4][5][6]

Detailed Experimental Protocol 2: N-Benzylation of 3-Phenylmorpholine
  • Reagent Preparation: In a 10 mL microwave process vial, combine 3-phenylmorpholine (1.0 mmol, 163.2 mg), potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add 3 mL of anhydrous DMF. Add benzyl bromide (1.2 mmol, 142 µL).

  • Vessel Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and run the following program:

    • Temperature: 150 °C

    • Power: 150 W (dynamic)

    • Hold Time: 5 minutes

    • Stirring: High

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The N-benzylated product is typically less polar than the starting secondary amine.

Data Presentation: Comparison of Synthesis Methods

The advantages of MAOS are most evident when compared directly with conventional heating methods.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Reference
Reaction Time 12 - 24 hours5 - 40 minutes[4]
Typical Yield 60 - 75%80 - 95%[2]
Energy Input High (heats vessel & surroundings)Low (heats sample directly)[1]
Temperature Control Slow, prone to gradientsPrecise, rapid, uniform[3]
Product Purity Often requires extensive purificationHigher purity, fewer byproducts[2]

Visualization: Experimental Workflow

The entire process, from precursor to the final, functionalized derivative, can be visualized as a streamlined workflow.

Workflow cluster_prep Preparation cluster_synth1 Core Synthesis (Protocol 1) cluster_synth2 N-Alkylation (Protocol 2) cluster_analysis Validation A 1. Add Precursor, Catalyst, & Solvent to MW Vial B 2. Seal Vial & Irradiate in Microwave Reactor A->B C 3. Cool, Quench, & Extract Product B->C D 4. Purify via Chromatography C->D E 5. Combine Core, Base, Alkyl Halide, & Solvent D->E F 6. Seal & Irradiate in Microwave Reactor E->F G 7. Work-up, Extraction, & Purification F->G H 8. Characterize Final Product (NMR, MS) G->H

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in (S)-3-(4-Fluorophenyl)morpholine synthesis

Welcome to the Technical Support Center for the synthesis of (S)-3-(4-Fluorophenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of (S)-3-(4-Fluorophenyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this key chiral intermediate, with a primary focus on improving enantiomeric excess (ee).

(S)-3-(4-Fluorophenyl)morpholine is a critical building block in the synthesis of various pharmaceuticals, most notably the antiemetic drug Aprepitant.[1] Achieving high enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient.[2] This guide provides practical, field-proven insights to help you navigate the complexities of its asymmetric synthesis and chiral resolution.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section addresses specific issues you might encounter during your experiments, providing a systematic approach to problem-solving.

Question 1: My asymmetric synthesis is resulting in low enantiomeric excess (ee). What are the primary factors to investigate?

Low enantiomeric excess is a common challenge in asymmetric synthesis and can be attributed to several factors.[3] A methodical investigation of the catalyst system, reaction conditions, and starting material purity is essential.

Answer:

Low ee can stem from a variety of sources. Here’s a breakdown of potential causes and actionable solutions:

  • Catalyst-Related Issues:

    • Suboptimal Catalyst/Ligand: The chosen chiral catalyst or ligand may not be the most effective for your specific substrate.

    • Catalyst Decomposition: Many asymmetric catalysts are sensitive to air, moisture, or impurities, which can lead to the formation of a non-selective or less selective catalytic species.[3][4]

    • Incorrect Catalyst Loading: Both excessively high or low catalyst loadings can adversely affect enantioselectivity.[3]

  • Reaction Condition Issues:

    • Suboptimal Temperature: Higher reaction temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower ee.[3]

    • Inappropriate Solvent: The solvent plays a crucial role in the organization of the transition state. An unsuitable solvent can result in poor enantioselectivity.[3][5]

    • Incorrect Concentration: Reactant concentrations can influence reaction kinetics and potentially lead to the formation of catalyst aggregates with varying selectivities.[3]

  • Substrate and Reagent Purity:

    • Impure Starting Materials: Impurities in your substrate or reagents can interfere with the catalyst or the desired reaction pathway.[3]

    • Presence of Water or Oxygen: Many asymmetric catalysts are highly sensitive to moisture and air.[3][4]

Troubleshooting Workflow for Low Enantioselectivity

dot digraph "Troubleshooting Workflow for Low Enantioselectivity" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Low ee Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent_purity [label="Verify Purity of\nSubstrates & Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; reaction_setup [label="Confirm Reaction Setup\n(Inert atmosphere, dry glassware)", fillcolor="#FBBC05", fontcolor="#202124"]; analytical_method [label="Validate Analytical Method\n(Chiral HPLC/GC)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_conditions [label="Systematically Optimize\nReaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_catalysts [label="Screen Alternative\nCatalysts/Ligands", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolution [label="Consider Chiral Resolution\nof Racemic Mixture", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="High ee Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagent_purity; reagent_purity -> reaction_setup; reaction_setup -> analytical_method; analytical_method -> optimize_conditions; optimize_conditions -> screen_catalysts; screen_catalysts -> resolution; optimize_conditions -> success [style=dashed]; screen_catalysts -> success [style=dashed]; resolution -> success [style=dashed]; } dot

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Question 2: We are performing a classical resolution using a chiral resolving agent, but the diastereomeric salt crystallization is inefficient. How can we improve this?

Classical resolution via diastereomeric salt formation is a powerful technique but relies heavily on the differential solubility of the diastereomeric salts.[6]

Answer:

Inefficient crystallization can be addressed by systematically optimizing the following parameters:

  • Choice of Resolving Agent: Not all resolving agents are equally effective. It is common to screen a variety of chiral acids. For morpholine derivatives, common choices include derivatives of tartaric acid, such as L-Di-p-toluoyltartaric acid (L-DTTA) or L-dibenzoyltartaric acid (L-DBTA).[1][7]

  • Solvent System: The choice of solvent is critical. A solvent system should be identified where one diastereomeric salt has significantly lower solubility than the other. Experiment with a range of solvents of varying polarities or solvent mixtures.

  • Temperature Profile: A controlled cooling rate during crystallization is crucial. Crash cooling often leads to the trapping of impurities and lower diastereomeric excess. A gradual temperature reduction can promote the formation of more ordered, purer crystals.

  • Seeding: Introducing a small amount of the desired pure diastereomeric salt (a seed crystal) can initiate crystallization and favor the formation of the desired crystal lattice.

Resolving AgentTypical Substrate ClassReference
(+)-Di-p-toluoyltartaric acid (DPTTA)Amines[7]
L-Dibenzoyltartaric acid (L-DBTA)Morpholinones[1]
(-)-3-Bromocamphor-8-sulfonic acidOxazinones[7][8]
(S)-Mandelic acidAlcohols[6]

Table 1: Common Chiral Resolving Agents.

Question 3: Our attempts at asymmetric transfer hydrogenation are yielding inconsistent enantioselectivity. What could be the cause?

Asymmetric transfer hydrogenation is a popular method for the enantioselective synthesis of chiral amines and alcohols.[9][10] Inconsistency in results often points to subtle variations in the reaction setup and reagents.

Answer:

Inconsistent enantioselectivity in asymmetric transfer hydrogenation can be frustrating. Here are the key areas to scrutinize:

  • Purity of the Hydrogen Donor: The purity of the hydrogen donor (e.g., isopropanol, formic acid) is critical. Trace impurities can act as catalyst poisons. Use freshly distilled or high-purity reagents.

  • Catalyst Pre-activation: Some catalysts require a pre-activation step to form the active catalytic species. Ensure that this procedure is followed consistently.

  • Inert Atmosphere: As with other asymmetric catalyses, maintaining a strict inert atmosphere (e.g., under argon or nitrogen) is vital to prevent catalyst deactivation.[4]

  • Substrate Quality: Ensure the imine or ketone precursor is of high purity. Impurities can inhibit the catalyst or lead to side reactions.

Frequently Asked Questions (FAQs)

What are the primary strategies for obtaining enantiomerically pure (S)-3-(4-Fluorophenyl)morpholine?

There are two main approaches to obtaining enantiomerically pure compounds: asymmetric synthesis and chiral resolution.[11]

  • Asymmetric Synthesis: This involves creating the desired enantiomer directly from an achiral or prochiral starting material using a chiral catalyst or auxiliary.[12] Examples include:

    • Catalytic Asymmetric Hydrogenation: The reduction of a suitable precursor, such as an enamine or imine, using a chiral metal catalyst (e.g., based on Rhodium or Ruthenium).[2][9]

    • Organocatalysis: The use of small chiral organic molecules to catalyze the enantioselective formation of the morpholine ring or a key intermediate.[2][10]

  • Chiral Resolution: This involves the separation of a racemic mixture of the morpholine or a precursor.[6] Common methods include:

    • Classical Resolution via Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.[1][6][7]

    • Enzymatic Kinetic Resolution: Using an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

How does temperature influence the enantioselectivity of a reaction?

Temperature is a critical parameter in asymmetric catalysis. Generally, lower reaction temperatures lead to higher enantioselectivity.[3] This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant relative to the available thermal energy at lower temperatures. However, lowering the temperature will also decrease the reaction rate, so a balance must be struck between enantioselectivity and reaction time.

What is the role of additives in improving enantiomeric excess?

In some cases, the addition of achiral additives can significantly enhance the enantiomeric excess of a catalytic reaction.[13] These additives can influence the catalyst's structure and reactivity in several ways, such as:

  • Modifying the Ligand: Additives can interact with the chiral ligand, altering its conformation and, consequently, the chiral environment around the metal center.

  • Altering the Catalyst Aggregation State: Some catalysts can exist as aggregates with different catalytic activities and selectivities. Additives can influence the equilibrium between these aggregated states.

  • Activating or Deactivating One Enantiomer of a Racemic Catalyst: In certain systems, an additive can selectively activate or deactivate one enantiomer of a racemic catalyst, leading to an overall enantioselective transformation.[14]

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for the resolution of a racemic morpholine derivative using a chiral acid.

  • Dissolution: Dissolve one equivalent of the racemic 3-(4-fluorophenyl)morpholine in a suitable solvent (e.g., methanol, ethanol, or a mixture) at an elevated temperature to ensure complete dissolution.

  • Addition of Resolving Agent: To the warm solution, add 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., L-DBTA) dissolved in a minimal amount of the same solvent.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.

  • Isolation: Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of the cold solvent.

  • Salt Break: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate or dichloromethane) and an aqueous base (e.g., saturated sodium bicarbonate solution). Stir vigorously until all solids have dissolved.[1]

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched morpholine.

  • Enantiomeric Excess Determination: Determine the ee of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

Visualizing the Resolution Process

dot digraph "Chiral Resolution Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

racemate [label="Racemic Mixture\n(R)-Morpholine & (S)-Morpholine", fillcolor="#F1F3F4", fontcolor="#202124"]; resolving_agent [label="+ Chiral Resolving Agent\n(e.g., L-DBTA)", fillcolor="#FBBC05", fontcolor="#202124"]; diastereomers [label="Diastereomeric Salts\n[(R)-Morpholine • L-DBTA]\n[(S)-Morpholine • L-DBTA]", fillcolor="#F1F3F4", fontcolor="#202124"]; crystallization [label="Fractional Crystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; insoluble_salt [label="Insoluble Salt\n(e.g., (S)-Morpholine • L-DBTA)", fillcolor="#F1F3F4", fontcolor="#202124"]; soluble_salt [label="Soluble Salt in Mother Liquor\n(e.g., (R)-Morpholine • L-DBTA)", fillcolor="#F1F3F4", fontcolor="#202124"]; salt_break1 [label="Salt Break\n(Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; salt_break2 [label="Salt Break\n(Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; s_enantiomer [label="Desired (S)-Enantiomer", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; r_enantiomer [label="Unwanted (R)-Enantiomer", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

racemate -> resolving_agent [style=invis]; racemate -> diastereomers; resolving_agent -> diastereomers; diastereomers -> crystallization; crystallization -> insoluble_salt; crystallization -> soluble_salt; insoluble_salt -> salt_break1; soluble_salt -> salt_break2; salt_break1 -> s_enantiomer; salt_break2 -> r_enantiomer; } dot

Caption: Workflow for chiral resolution via diastereomeric salt formation.

References

Sources

Optimization

Technical Support Center: Purification of (S)-3-(4-Fluorophenyl)morpholine Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of (S)-3-(4-Fluorophenyl)morpholine hydrochloride. The followin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of (S)-3-(4-Fluorophenyl)morpholine hydrochloride. The following troubleshooting guide and frequently asked questions (FAQs) are designed to address common issues and provide robust, field-proven solutions.

Troubleshooting Guide: Common Impurities and Removal Strategies

This section addresses specific issues you might encounter during the purification of your crude (S)-3-(4-Fluorophenyl)morpholine hydrochloride product.

Issue 1: My final product has a low melting point and broad NMR peaks, suggesting the presence of residual starting materials or diastereomeric impurities.

Root Cause Analysis: Incomplete reaction or epimerization during synthesis can lead to the presence of unreacted starting materials or the undesired (R)-enantiomer. The synthesis of the morpholine core often involves multiple steps, including cyclization and reduction, where side reactions can occur.[1][2]

Solution Workflow:

  • Acid-Base Extraction: To remove non-basic impurities, dissolve the crude hydrochloride salt in water and basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of 9-10. This will liberate the free amine form of the desired product. Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This process will leave behind acidic and neutral impurities in the aqueous layer.

  • Recrystallization of the Free Base: The resulting free base can often be purified by recrystallization. The choice of solvent is critical. Consider solvent systems like ethanol/water, isopropanol, or toluene. The goal is to find a solvent in which the desired (S)-enantiomer is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Diastereomeric Salt Resolution: If enantiomeric purity is the primary issue, a classical resolution using a chiral resolving agent is a robust method.[2][3]

    • Protocol: Dissolve the racemic free base in a suitable solvent (e.g., ethanol or methanol). Add a stoichiometric amount of a chiral acid, such as (+)-di-p-toluoyltartaric acid (DPTTA) or (1S)-(+)-10-camphorsulfonic acid.[2] The resulting diastereomeric salts will have different solubilities, allowing for fractional crystallization. The less soluble diastereomer can be isolated by filtration.

    • Salt Breaking: To recover the desired enantiomerically pure free base, the isolated diastereomeric salt is treated with a base (e.g., sodium bicarbonate solution) and extracted into an organic solvent.

  • Conversion back to Hydrochloride Salt: After purification of the free base, dissolve it in a suitable solvent (e.g., isopropanol or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol, until precipitation is complete. Filter the resulting solid and wash with a non-polar solvent like hexane or ether to obtain the purified (S)-3-(4-Fluorophenyl)morpholine hydrochloride. A patent suggests recrystallization from isopropanol can yield high-purity morpholine hydrochloride.[4]

Visualizing the Purification Workflow:

PurificationWorkflow Crude_Product Crude (S)-3-(4-Fluorophenyl)morpholine HCl Acid_Base Acid-Base Extraction (Liberate Free Base) Crude_Product->Acid_Base Recrystallization_FB Recrystallization of Free Base Acid_Base->Recrystallization_FB Resolution Diastereomeric Salt Resolution Acid_Base->Resolution HCl_Salt_Formation HCl Salt Formation Recrystallization_FB->HCl_Salt_Formation Resolution->HCl_Salt_Formation Pure_Product Pure (S)-3-(4-Fluorophenyl)morpholine HCl HCl_Salt_Formation->Pure_Product Decolorization Off_Color_Product Off-Color Crude Product Charcoal Charcoal Treatment during Recrystallization Off_Color_Product->Charcoal Column_Chromatography Silica Gel Column Chromatography (Free Base) Off_Color_Product->Column_Chromatography Decolorized_Product Colorless Product Charcoal->Decolorized_Product Column_Chromatography->Decolorized_Product

Sources

Troubleshooting

Resolving racemization issues during (S)-3-(4-Fluorophenyl)morpholine reaction steps

A Guide to Troubleshooting and Preventing Racemization Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for resolving rac...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Preventing Racemization

Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for resolving racemization issues encountered during the synthesis of (S)-3-(4-Fluorophenyl)morpholine. We will delve into the causality behind stereochemical loss and provide field-proven, self-validating protocols to ensure the integrity of your chiral compounds.

I. Troubleshooting Guide: Diagnosing and Resolving Racemization

This section addresses specific issues that can lead to a loss of enantiomeric purity during the synthesis of (S)-3-(4-Fluorophenyl)morpholine.

Question 1: My final (S)-3-(4-Fluorophenyl)morpholine product shows significant racemization after the cyclization step. What are the likely causes and how can I fix it?

Answer: Racemization during the cyclization to form the morpholine ring is a common challenge. The primary culprits are often harsh reaction conditions that facilitate the formation of a transient, achiral intermediate or promote equilibrium between enantiomers.[1]

Core Causalities & Solutions:

  • Elevated Temperatures: High temperatures can provide the activation energy needed to overcome the barrier to racemization.[2] The increased molecular motion can lead to bond cleavage and reformation, scrambling the stereocenter.

    • Solution: Lowering the reaction temperature is often the most effective first step.[3] This reduces the available thermal energy, disfavoring pathways that lead to racemization.[4] It is crucial to monitor the reaction kinetics, as lower temperatures may also slow the desired cyclization.[5]

  • Strongly Basic or Acidic Conditions: The presence of strong bases or acids can catalyze racemization.

    • Base-Catalyzed Racemization: A strong base can deprotonate the stereogenic carbon, especially if it is adjacent to an activating group (like a carbonyl in a morpholinone intermediate), forming a planar, achiral enolate. Reprotonation can then occur from either face, leading to a racemic mixture.[6][7]

    • Acid-Catalyzed Racemization: Strong acids can protonate the nitrogen or oxygen atoms, potentially leading to ring-opening and the formation of a carbocation intermediate at the stereocenter, which is planar and achiral.

    • Solution:

      • pH Control: Carefully control the pH of the reaction mixture. If a base is required for the cyclization, consider using a weaker, non-nucleophilic base with a pKa that is sufficient to promote the reaction without causing significant epimerization.[8] Examples include organic bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, which have been shown to minimize racemization in peptide synthesis.[8]

      • Buffer Systems: Employing a suitable buffer system can help maintain the optimal pH range throughout the reaction.

  • Prolonged Reaction Times: Even under milder conditions, extended exposure to the reaction environment can lead to a gradual loss of enantiomeric purity.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the product's exposure to potentially racemizing conditions.

Troubleshooting Workflow for Cyclization-Induced Racemization

Start Low ee% Observed Post-Cyclization Temp Investigate Temperature Start->Temp pH Investigate pH Start->pH Time Investigate Reaction Time Start->Time Temp_Sol Temp_Sol Temp->Temp_Sol Optimize: Lower Temperature pH_Sol pH_Sol pH->pH_Sol Optimize: Screen Weaker Bases/ Use Buffer Time_Sol Time_Sol Time->Time_Sol Optimize: Monitor & Quench Promptly End High ee% Achieved Temp_Sol->End pH_Sol->End Time_Sol->End

Caption: Troubleshooting workflow for racemization during cyclization.

Question 2: I am using a precursor like (S)-N-benzyl-3-(4-fluorophenyl)morpholin-2-one. Can racemization occur during the reduction of the morpholinone to the morpholine?

Answer: Yes, while the risk is generally lower than during cyclization, racemization can still occur during the reduction step, particularly if the stereocenter is alpha to the carbonyl group.

Core Causalities & Solutions:

  • Enolization Under Basic Conditions: Some reducing agents or reaction conditions can be basic enough to promote enolization of the morpholinone, leading to racemization before reduction occurs.

    • Solution: Opt for reducing agents that operate under neutral or mildly acidic conditions. Reagents like borane complexes (e.g., BH3·THF) or catalytic hydrogenation are generally preferred over metal hydrides that can create a strongly basic environment.

  • Harsh Workup Procedures: Quenching the reaction with strong acids or bases, or performing extractions at non-neutral pH, can introduce conditions that favor racemization of the final product.[1]

    • Solution: Utilize a neutral or mildly acidic workup. For example, quench borane reductions with methanol followed by a mild acid. Ensure that any aqueous washes are close to neutral pH.

Question 3: My chiral HPLC analysis is showing inconsistent or poor separation of enantiomers. How can I be sure my results are accurate?

Answer: Accurate determination of enantiomeric excess (ee) is critical.[5] Poor chromatographic resolution can mask a racemization problem or, conversely, suggest a problem where none exists.

Core Causalities & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for enantioseparation.[9][10]

    • Solution: Screen a variety of CSPs. For morpholine derivatives, polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are often a good starting point.[10] Brush-type or Pirkle-type columns can also be effective.[10]

  • Suboptimal Mobile Phase: The composition of the mobile phase significantly impacts the chiral recognition mechanism.[11]

    • Solution: Systematically vary the mobile phase composition. This includes the ratio of organic modifiers (e.g., isopropanol, ethanol in hexane for normal phase) and the type and concentration of additives (e.g., trifluoroacetic acid, diethylamine).[12]

  • Temperature Effects: Column temperature can affect the thermodynamics of the chiral separation, influencing resolution.[11]

    • Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but may increase analysis time.[4]

Data Summary: Chiral HPLC Method Development

ParameterCondition ACondition BCondition C
Column Chiralpak AD-HChiralpak AS-HCYCLOBOND I 2000
Mobile Phase Hexane/IPA (90:10)Hexane/EtOH (80:20)ACN/Water/TFA (70:30:0.1)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 25°C20°C30°C
Resolution (Rs) 1.22.1 0.8
Notes Poor peak shapeBaseline separation Co-elution

II. Frequently Asked Questions (FAQs)

Q1: At which specific steps in a typical synthesis of (S)-3-(4-Fluorophenyl)morpholine is racemization most likely? A1: The highest risk of racemization typically occurs during steps that involve the formation or cleavage of bonds at or adjacent to the stereocenter, especially under conditions that can form a planar intermediate. Key steps to scrutinize include:

  • Cyclization: As detailed above, intramolecular ring closure, especially when forming a morpholinone intermediate, is a critical step where basic or acidic conditions can lead to epimerization.[13]

  • Activation of a Precursor: If the synthesis involves activating a group alpha to the stereocenter (e.g., converting a carboxylic acid to an acyl chloride), the resulting intermediate can be prone to racemization.[14][15]

  • Purification: Prolonged exposure to silica or alumina during column chromatography, which can have acidic sites, may cause gradual racemization of sensitive compounds.

Q2: Can the choice of solvent impact the stereochemical outcome? A2: Absolutely. The solvent can influence the stability of charged intermediates and transition states.[16] Polar aprotic solvents (e.g., DMF, DMSO) can stabilize charged, planar intermediates that may lead to racemization. In contrast, non-polar solvents may favor a more rigid transition state, potentially preserving stereochemistry. A solvent screen is a valuable tool in optimizing for high enantioselectivity.[16]

Q3: Are there any "racemization-proof" synthetic routes to consider? A3: While no route is entirely immune to racemization under all conditions, some strategies are inherently more robust. Enantioselective methods that create the stereocenter in the final ring structure, such as catalytic asymmetric transfer hydrogenation of a cyclic imine intermediate, can be highly effective at preserving stereochemical integrity.[17][18] Additionally, routes that avoid harsh pH or high temperatures are generally safer.[19][20]

III. Experimental Protocols

Protocol 1: Chiral HPLC Analysis of 3-(4-Fluorophenyl)morpholine

This protocol provides a starting point for developing a robust analytical method to determine the enantiomeric excess of your product.

  • Sample Preparation: Prepare a stock solution of your purified product at approximately 1 mg/mL in the mobile phase. Prepare a racemic standard for method development and peak identification.

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H or AS-H column (or equivalent).[3]

  • Initial Method Conditions (Normal Phase):

    • Mobile Phase: Hexane:Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

  • Method Development:

    • Inject the racemic standard to confirm the separation of the two enantiomers.

    • If resolution is poor (Rs < 1.5), systematically adjust the percentage of the alcohol modifier (isopropanol or ethanol).

    • If necessary, add a small amount of an acidic or basic additive (e.g., 0.1% TFA or 0.1% DEA) to improve peak shape and resolution.

    • Once separation is achieved, inject the sample of the (S)-enantiomer to confirm its retention time and calculate the enantiomeric excess (ee%) using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] * 100.[5]

Workflow for Chiral HPLC Method Development

Start Start: Prepare Racemic Standard & Sample Solutions Select_CSP Select & Equilibrate Chiral Column (e.g., Chiralpak AD-H) Start->Select_CSP Initial_Run Inject Racemic Standard (e.g., Hexane/IPA 90:10) Select_CSP->Initial_Run Evaluate_Rs Evaluate Resolution (Rs) Initial_Run->Evaluate_Rs Optimize_MP Optimize Mobile Phase (Vary % Alcohol, Additives) Evaluate_Rs->Optimize_MP Rs < 1.5 Final_Method Final Method: Inject Sample & Calculate ee% Evaluate_Rs->Final_Method Rs > 1.5 Optimize_MP->Initial_Run Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Temp->Initial_Run

Caption: Step-by-step workflow for chiral HPLC method development.

Protocol 2: Mitigating Racemization During Base-Mediated Cyclization

This protocol outlines a systematic approach to optimizing a base-mediated cyclization step to minimize racemization.

  • Establish a Baseline: Run the reaction using your current standard conditions. Analyze the crude product by chiral HPLC to determine the initial enantiomeric excess.

  • Temperature Screen: Set up parallel reactions at different temperatures (e.g., 0°C, room temperature, -20°C). Ensure all other parameters (base, solvent, concentration) are kept constant. Monitor each reaction for completion and analyze the ee%.

  • Base Screen: Using the optimal temperature from step 2, screen a panel of bases with varying strengths and steric bulk.

    • Panel Example: K2CO3 (inorganic), DBU (strong, non-nucleophilic), and DIEA (hindered amine).

    • Maintain a consistent molar equivalence of the base across all reactions.

  • Solvent Screen: With the best base/temperature combination, evaluate the reaction in different solvents (e.g., THF, Dichloromethane, Toluene) to assess the impact on stereochemical integrity.[16]

  • Analysis and Selection: Compare the yield and enantiomeric excess from all experiments to identify the optimal conditions that provide a high yield of the desired (S)-enantiomer with minimal racemization.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Asymmetric Synthesis Reactions. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Asymmetric Synthesis Catalyst Selection. Retrieved from

  • Benchchem. (n.d.). Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one. Retrieved from

  • ResearchGate. (2025, August 6). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. Retrieved from

  • National Institutes of Health. (n.d.). Racemization in Prins Cyclization Reactions. Retrieved from

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • PubMed. (2016, October 7). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Retrieved from

  • Kosnik, M. A., & Kaufman, D. S. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta, 75(8), 2210-2226.

  • ResearchGate. (2019, March 18). The problem of racemization in drug discovery and tools to predict it. Retrieved from

  • ResearchGate. (2025, August 10). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Retrieved from

  • PubMed. (2007, August 3). Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones. Retrieved from

  • Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from

  • Lneya. (2024, March 19). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from

  • ResearchGate. (2025, August 10). Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids. Retrieved from

  • PubMed. (2001, July 20). Conformational and temperature effects on separation of stereoisomers of a C3,C4-substituted beta-lactamic cholesterol absorption inhibitor on amylose-based chiral stationary phases. Retrieved from

  • Northern Arizona University. (2011, April 15). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from

  • Synthesis Workshop. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from

  • AST. (n.d.). Strategies for Chiral HPLC Method Development. Retrieved from

  • National Institutes of Health. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Method Development for the Enantiomeric Separation of (S)- and (R)-3-(4-Fluorophenyl)morpholine

Introduction: The Imperative of Chiral Purity The separation of enantiomers is a critical challenge in pharmaceutical development. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chiral Purity

The separation of enantiomers is a critical challenge in pharmaceutical development. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles[1]. 3-(4-Fluorophenyl)morpholine is a key structural motif in various biologically active compounds, including potent and selective antagonists for the Dopamine D4 receptor[2]. As the biological activity often resides in a single enantiomer, the development of robust and reliable analytical methods to separate and quantify the (S) and (R) enantiomers is paramount for ensuring the safety and efficacy of potential drug candidates.

This guide provides a comprehensive comparison of strategic approaches for developing a successful chiral High-Performance Liquid Chromatography (HPLC) method for resolving the enantiomers of 3-(4-Fluorophenyl)morpholine. We will move beyond a simple listing of steps to explain the underlying scientific rationale for our experimental choices, grounding our recommendations in the fundamental principles of chiral recognition.

Analyte-Driven Strategy: Initial Considerations

A successful chiral method development strategy begins with an analysis of the target molecule.

  • Structure: 3-(4-Fluorophenyl)morpholine possesses a phenyl ring, a secondary amine within the morpholine ring, and a chiral center at the C3 position.

  • Key Features for Chiral Recognition:

    • Aromatic Ring: The fluorophenyl group can participate in π-π stacking interactions.

    • Hydrogen Bond Donor/Acceptor: The secondary amine (N-H) in the morpholine ring can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

    • Dipole Moments: The fluorine atom and the morpholine ring introduce dipoles that can engage in dipole-dipole interactions.

This combination of features suggests that Chiral Stationary Phases (CSPs) capable of multiple interaction modes—such as π-π interactions, hydrogen bonding, and steric hindrance—will be the most effective. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are renowned for their broad applicability and multimodal interaction capabilities, making them the logical starting point for our investigation[3][4].

The Comparative Screening Workflow: A Multi-Phase Approach

The most efficient path to a successful chiral separation is a systematic screening process. We will compare the performance of several industry-standard CSPs under different mobile phase conditions to identify the most promising candidates for optimization. The process involves forming a transient diastereomeric complex between the analyte and the stationary phase, which allows for separation[5].

Below is a diagram illustrating our comprehensive screening and optimization workflow.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Final Method A Analyte Preparation (Racemic 3-(4-Fluorophenyl)morpholine) B Column Screening - Polysaccharide CSPs (IA, IC) - Macrocyclic Glycopeptide CSP (CHIROBIOTIC V) A->B C Mobile Phase Screening - Normal Phase (NP) - Polar Organic Mode (PO) - Reversed-Phase (RP) B->C D Data Analysis (Evaluate Resolution (Rs), Selectivity (α), and Retention Time) C->D E Select Best Condition (e.g., Column IA in NP) D->E F Refine Mobile Phase (Adjust IPA %) (Introduce Additives if needed) E->F G Optimize Flow Rate & Temperature F->G H Validated Chiral HPLC Method G->H

Caption: Chiral Method Development Workflow.

Experimental Protocols: Primary Screening

The following protocols outline the step-by-step methodology for the primary screening phase. This phase is designed to rapidly identify the most suitable combination of stationary and mobile phases[6].

Standard and Sample Preparation
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of racemic 3-(4-Fluorophenyl)morpholine in Methanol.

  • Working Standard: Dilute the stock solution to 0.1 mg/mL using a 50:50 mixture of Methanol and Isopropanol. This ensures solubility across different mobile phase conditions.

HPLC Instrumentation and General Conditions
  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Detection Wavelength: 230 nm (based on the UV absorbance of the phenyl group).

  • Column Temperature: 25 °C.

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

  • Injection Volume: 5 µL.

Screening Protocol: Columns and Mobile Phases

The screening will be performed on three columns representing two major classes of CSPs.

Screening Columns:

  • CHIRALPAK® IA: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

  • CHIRALPAK® IC: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel.

  • CHIROBIOTIC® V: Vancomycin (macrocyclic glycopeptide) bonded to silica gel.

Mobile Phase Systems:

  • Normal Phase (NP):

    • Mobile Phase A: n-Hexane/Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)

    • Mobile Phase B: n-Hexane/Isopropanol (IPA) (80:20, v/v) with 0.1% Diethylamine (DEA)

    • Rationale: DEA is a basic additive used to improve the peak shape of basic analytes like morpholines.

  • Polar Organic (PO) Mode:

    • Mobile Phase C: Acetonitrile (ACN)/Methanol (MeOH) (90:10, v/v)

    • Mobile Phase D: Methanol (100%) with 0.1% Trifluoroacetic Acid (TFA) and 0.1% DEA

    • Rationale: The polar ionic mode (D) is particularly effective for ionizable molecules on CHIROBIOTIC phases.

  • Reversed-Phase (RP) Mode:

    • Mobile Phase E: Water/Acetonitrile (ACN) (50:50, v/v) with 0.1% Formic Acid (FA)

    • Mobile Phase F: Methanol/Water (80:20, v/v) with 10 mM Ammonium Acetate

    • Rationale: Buffered mobile phases are essential for reproducibility in reversed-phase chiral separations.

Results and Discussion: A Comparative Analysis of Screening Data

The following table summarizes the hypothetical, yet representative, results from our primary screening. This data illustrates how different combinations of CSPs and mobile phases can yield vastly different outcomes.

Column Mobile Phase System Mode k1 k2 Selectivity (α) Resolution (Rs) Comments
CHIRALPAK IA A: Hex/IPA (90:10) + 0.1% DEANP2.152.581.202.10Promising. Good resolution and retention.
CHIRALPAK IA B: Hex/IPA (80:20) + 0.1% DEANP1.551.781.151.85Lower retention and resolution.
CHIRALPAK IA E: H2O/ACN (50:50) + 0.1% FARP3.503.501.000.00No separation.
CHIRALPAK IC A: Hex/IPA (90:10) + 0.1% DEANP4.204.451.060.85Partial separation, high retention.
CHIRALPAK IC C: ACN/MeOH (90:10)PO1.801.801.000.00No separation.
CHIROBIOTIC V D: MeOH + 0.1% TFA/DEAPO2.803.151.131.55Baseline separation achieved.
CHIROBIOTIC V F: MeOH/H2O + 10mM AmmAcRP5.105.101.000.00No separation.

k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively.

Interpretation of Results:
  • Polysaccharide Phases in Normal Phase: The CHIRALPAK IA column provided the most promising result, achieving a resolution (Rs) of 2.10 in Normal Phase with 10% IPA. This indicates a strong combination of π-π, hydrogen bonding, and steric interactions between the analyte and the amylose-based CSP. Increasing the IPA content to 20% reduced retention and resolution, a common phenomenon as the stronger solvent competes more effectively for interaction sites on the CSP[7]. The CHIRALPAK IC (cellulose-based) showed some selectivity but was inferior to the IA phase for this analyte.

  • Macrocyclic Glycopeptide Phase: The CHIROBIOTIC V column also demonstrated good performance, but in the Polar Organic mode with ionic additives. This suggests that ionic or hydrogen bonding interactions are the primary drivers of separation on this phase. An Rs of 1.55 indicates baseline separation, making this another viable option.

  • Reversed-Phase Failures: None of the tested reversed-phase conditions resulted in separation. This is not uncommon in chiral method development and highlights the necessity of screening across different modes[3]. The hydrophobic interactions that dominate reversed-phase chromatography are often not as effective at differentiating the subtle 3D structural differences between enantiomers.

Method Optimization: Refining the Best Condition

Based on the screening data, the CHIRALPAK IA column with a normal phase eluent is the most promising candidate for optimization due to the higher initial resolution.

Optimization Protocol
  • Select the Starting Condition: Column: CHIRALPAK IA; Mobile Phase: n-Hexane/IPA (90:10, v/v) + 0.1% DEA; Temperature: 25 °C; Flow Rate: 1.0 mL/min.

  • Optimize IPA Percentage: Analyze the sample using mobile phases with varying IPA content (e.g., 8%, 10%, 12%). The goal is to maximize resolution while maintaining a reasonable analysis time. Lowering the percentage of the polar alcohol modifier generally increases retention and can improve selectivity[7].

  • Optimize Temperature: Evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 35 °C). Lower temperatures often enhance chiral selectivity by strengthening the weaker intermolecular forces responsible for chiral recognition, though this may come at the cost of broader peaks[6].

Expected Optimization Results

The table below shows the expected outcome of optimizing the Isopropanol percentage.

IPA % in n-Hexane k1 k2 Selectivity (α) Resolution (Rs) Backpressure (psi)
8%2.853.511.232.551250
10%2.152.581.202.101200
12%1.701.991.171.901150

The final proposed method is illustrated in the workflow diagram below.

G cluster_method Optimized Chiral HPLC Method cluster_input Input cluster_output Output Method Method Output Baseline Separated Enantiomers Method->Output Input Racemic Mixture (S) and (R) 3-(4-Fluorophenyl)morpholine Input->Method

Caption: Final Optimized Method Workflow.

Conclusion

This guide has demonstrated a systematic, comparative approach to developing a chiral HPLC method for the separation of (S) and (R) 3-(4-Fluorophenyl)morpholine. By screening a small, diverse set of chiral stationary phases across multiple mobile phase modes, we efficiently identified a promising separation on a polysaccharide-based CSP (CHIRALPAK IA) under normal phase conditions. Subsequent optimization of the mobile phase composition further enhanced the resolution, leading to a robust and reliable method. This workflow, grounded in the principles of chiral recognition, serves as a powerful template for researchers and scientists tasked with developing chiral separations for novel pharmaceutical compounds.

References

  • MilliporeSigma. (n.d.). Chiral Method Development Strategies for HPLC.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Rao, R. N., & Nagaraju, V. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development.
  • Supelco. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Welch, C. J., et al. (2010).
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Asrarday, S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Lindsley, C. W., et al. (2014). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. ACS Chemical Neuroscience, 5(9), 763–773.

Sources

Comparative

1H NMR Interpretation Guide: (S)-3-(4-Fluorophenyl)morpholine Hydrochloride

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Focus: Structural dynamics, solvent selection strategy, and chiral verif...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Focus: Structural dynamics, solvent selection strategy, and chiral verification.

Executive Summary

(S)-3-(4-Fluorophenyl)morpholine hydrochloride is a pharmacologically relevant scaffold, often utilized in the synthesis of reuptake inhibitors. Its NMR profile is complex due to three converging factors: conformational isomerism of the morpholine ring, spin-spin coupling from the fluorine nucleus (


), and proton exchange  dynamics of the hydrochloride salt.

This guide moves beyond simple peak listing. It compares solvent systems to optimize resolution, dissects the specific spin systems created by the fluorine substituent, and provides a self-validating protocol for confirming enantiomeric purity.

Part 1: Structural Dynamics & Spin Systems

To interpret the spectrum accurately, one must first visualize the molecule's behavior in solution. The morpholine ring adopts a chair conformation, but the bulky 4-fluorophenyl group at position 3 imposes steric constraints, typically favoring an equatorial orientation to minimize 1,3-diaxial interactions.

The Fluorine Effect ( Coupling)

The


 nucleus (

, 100% abundance) couples with aromatic protons, transforming standard doublets into complex multiplets.
  • Ortho Protons (to F): Exhibit large

    
     coupling (~8–10 Hz).
    
  • Meta Protons (to F): Exhibit smaller

    
     coupling (~5–6 Hz).
    
  • Result: The aromatic region appears not as two simple doublets (AA'BB'), but as a pseudo-quartet or complex multiplet system.

The Chiral Center & Ring Dynamics

The (S)-configuration at C3 renders the protons on C2, C5, and C6 diastereotopic . They are chemically non-equivalent.

  • Axial vs. Equatorial: Protons on the same carbon will split each other (Geminal,

    
     Hz) and couple differently to neighbors (Vicinal, 
    
    
    
    Hz vs.
    
    
    Hz).
Visualization: Structural Numbering & Dynamics

MorpholineDynamics cluster_0 Structure & Numbering cluster_1 NMR Spin Systems Struct (S)-3-(4-F-Ph)-Morpholine HCl C3: Chiral Center N4: Ammonium (Salt) F: Spin Active F_Coupling 19F-1H Coupling (Aromatic Region) Creates AA'BB'X System Struct->F_Coupling Inductive Effect Chair Morpholine Chair (Aliphatic Region) Axial/Equatorial Splitting Struct->Chair Sterics Salt HCl Salt Effect (Exchangeable) Deshields H-3 & H-5 Struct->Salt Protonation caption Figure 1: Structural dynamics influencing the NMR profile. Note the convergence of electronic and steric factors.

Part 2: Solvent Performance Comparison

The choice of solvent is the single most critical variable in characterizing this salt. The hydrochloride form is hygroscopic and contains acidic protons (


), making non-polar solvents poor candidates.
Comparative Analysis: DMSO-d6 vs. CDCl3 vs. D2O
FeatureDMSO-d6 (Recommended)Methanol-d4 / D2O Chloroform-d (CDCl3)
Solubility Excellent. Dissolves the salt instantly.Good. Poor. Often requires free-basing or heating (risk of degradation).
Ammonium (

) Signal
Visible. Appears as a broad singlet or split peak at 9–10 ppm.Invisible. Rapid H/D exchange eliminates these peaks (

).
Rarely Visible. Usually too broad or insoluble.
Resolution High. Separates diastereotopic ring protons well.Medium. H/D exchange can simplify the spectrum but loses information.Low. Aggregation of the salt can cause line broadening.
Water Interference Water appears distinct at ~3.33 ppm.[1]HDO peak (~4.8 ppm) can obscure the critical chiral H3 proton.Water is distinct (~1.56 ppm) but solubility limits utility.

Strategic Recommendation: Use DMSO-d6 for full structural characterization to observe the integral ammonium protons and ensure complete solubility. Use D2O only if the H3 benzylic proton is obscured by water in DMSO or to prove which peaks are exchangeable.

Part 3: Detailed Spectral Assignment (DMSO-d6)

Experimental Conditions: 400 MHz, 298 K, Solvent: DMSO-d6. Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

The Aromatic Region (4-Fluorophenyl)

Pattern: Pseudo-AA'BB' system due to Fluorine coupling.

Shift (

, ppm)
MultiplicityIntegral

-Coupling (Hz)
AssignmentInterpretation
7.55 – 7.65 Multiplet (dd-like)2H

,

Ar-H (meta to F)Deshielded by morpholine ring. Split by ortho-H and F.
7.20 – 7.30 Multiplet (t-like)2H

,

Ar-H (ortho to F)Shielded by Fluorine. Large

creates pseudo-triplet look.
The Morpholine Ring & Ammonium

Pattern: Rigid chair conformation creates complex diastereotopic splitting.

Shift (

, ppm)
MultiplicityIntegralAssignmentInterpretation
9.60 – 10.10 Broad Singlet (br s)2H

Ammonium protons. Broad due to quadrupole relaxation of

and exchange.
4.45 – 4.55 Doublet of Doublets (dd)1HH-3 (Chiral)Benzylic proton. Deshielded by

and Phenyl ring. Diagnostic for chirality.
3.95 – 4.10 Multiplet (ddd)1HH-2 (eq)Ether proton adjacent to chiral center.
3.80 – 3.90 Multiplet (td)1HH-6 (eq)Ether proton (distal).
3.65 – 3.75 Multiplet1HH-6 (ax)Distinct from equatorial counterpart.
3.30 – 3.45 Multiplet (overlaps

)
1HH-2 (ax)Often obscured by water peak in DMSO.
3.05 – 3.25 Multiplet2HH-5 (ax/eq)Amine-adjacent methylene protons.

Part 4: Experimental Protocol

This protocol ensures reproducibility and minimizes "salt effects" that shift peaks.

Sample Preparation (Self-Validating)
  • Weighing: Weigh 10–15 mg of the hydrochloride salt into a clean vial.

    • Why? High concentration (>10mM) improves the signal-to-noise ratio for the minor splitting of the fluorine coupling.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the DMSO is from a fresh ampoule to minimize water content. Excess water causes the

      
       peak to broaden and merge with the baseline.
      
  • Mixing: Vortex for 30 seconds. The solution must be perfectly clear. If cloudy, the salt may be partially free-based or impure.

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent atmospheric moisture absorption.

Acquisition Parameters
  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The aromatic protons adjacent to Fluorine often have longer

      
       relaxation times. A short D1 will suppress their integration, leading to incorrect stoichiometry calculations.
      
  • Scans: 16–64 scans are sufficient.

Part 5: Advanced Verification (Chiral Purity)

Standard NMR cannot distinguish the (S)-enantiomer from the (R)-enantiomer in an achiral environment.[2] To verify the (S)-configuration, you must use a Chiral Solvating Agent (CSA) .

Protocol: Enantiomeric Excess Determination

Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (or "Pirkle Alcohol").

  • Baseline: Acquire the spectrum of the pure (S)-salt in

    
     (free-basing may be required if using organic CSAs) or use a water-soluble CSA if keeping the salt form.
    
  • Titration: Add 1.0 equivalent of the CSA.

  • Observation: Focus on the H-3 Benzylic Proton (originally ~4.5 ppm).

    • In a racemic mixture, this peak will split into two distinct signals (diastereomeric salt formation).

    • In a pure (S)-sample, only one shifted peak should be observed.

    • Calculation:

      
      
      
Workflow Visualization

ChiralWorkflow Start Start: (S)-3-(4-F-Ph)morpholine HCl Solvent Select Solvent: DMSO-d6 Start->Solvent Check Check H-3 Peak (~4.5 ppm) Solvent->Check Decision Is Enantiomeric Purity Required? Check->Decision Standard Standard 1H NMR (Confirm Structure only) Decision->Standard No Advanced Add Chiral Shift Reagent (e.g., Eu(hfc)3 or CSA) Decision->Advanced Yes Result Observe Splitting of H-3 Single Peak = Pure Double Peak = Racemic Advanced->Result caption Figure 2: Decision tree for structural vs. stereochemical verification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3][4] (Standard text for coupling constants and AA'BB' systems).

  • Abraham, R. J., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
  • Reich, H. J. (2024). "WinPLT NMR Coupling Constants: Fluorine." University of Wisconsin-Madison. Link

  • BenchChem. (2025).[1][5] "Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide." (Source for axial/equatorial splitting dynamics).[6]

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Fluorinated Morpholines: A Comparative Technical Guide

Executive Summary The incorporation of fluorine into morpholine scaffolds is a critical strategy in modern drug design to modulate lipophilicity ( ), metabolic stability, and basicity ( ). However, this structural modifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into morpholine scaffolds is a critical strategy in modern drug design to modulate lipophilicity (


), metabolic stability, and basicity (

). However, this structural modification fundamentally alters mass spectrometry (MS) fragmentation pathways.

This guide provides a technical comparison between native morpholine and fluorinated morpholine derivatives . Unlike non-fluorinated congeners which degrade primarily via


-cleavage and ring opening, fluorinated morpholines exhibit distinct neutral loss channels (specifically HF elimination) and characteristic mass defects.[1] Understanding these patterns is essential for metabolite identification and impurity profiling in synthesis.

Mechanistic Comparison: Native vs. Fluorinated Morpholines[1]

The Baseline: Native Morpholine Fragmentation

In Electron Ionization (EI) and Collision-Induced Dissociation (CID), the morpholine ring (


, MW 87) follows a predictable degradation pathway driven by the radical cation on the nitrogen or oxygen.
  • 
    -Cleavage:  The most dominant pathway.[1] The bond adjacent to the heteroatom (usually Nitrogen due to lower ionization energy) breaks, leading to ring opening.
    
  • Characteristic Ions:

    • m/z 87: Molecular ion (

      
      ).[1]
      
    • m/z 57: Loss of formaldehyde (

      
      , 30 Da) from the ring-opened species.[1]
      
    • m/z 30: Formation of the iminium ion (

      
      ) via secondary fragmentation.
      
The Variable: Fluorinated Morpholine Fragmentation

Fluorine substitution introduces strong electronegativity and a tight C-F bond, yet paradoxically creates specific "fragility" in the MS environment due to the stability of the HF neutral molecule.

  • Neutral Loss of HF (20 Da): This is the diagnostic signature of aliphatic fluorination. In 2-fluoro or 3-fluoromorpholines, the molecular ion often eliminates HF to form a conjugated iminium species.[1] This is rarely seen in aromatic fluorination but is highly characteristic of the saturated morpholine ring.

  • Inductive Destabilization: Fluorine at the

    
    -position to the nitrogen reduces the basicity, suppressing protonation in ESI. However, once ionized, the C-C bond adjacent to the C-F group is weakened, promoting specific ring-opening pathways different from the native scaffold.
    
  • Perfluoroalkyl Groups: If the morpholine is N-substituted with a trifluoromethyl group (

    
    ), the spectrum is dominated by the m/z 69  (
    
    
    
    ) ion, and the loss of 69 Da from the parent.

Comparative Data Analysis

The following table contrasts the theoretical fragmentation of native morpholine against a representative ring-fluorinated derivative (e.g., 2-fluoromorpholine).

FeatureNative Morpholine (

)
2-Fluoromorpholine (

)
Mechanistic Cause
Molecular Ion (M+) m/z 87m/z 105Substitution of H (1 Da) with F (19 Da).[1]
Base Peak (Typical) m/z 57 (

)
m/z 85 (

)
HF elimination is thermodynamically favored in F-aliphatics.[1]

-Cleavage Product
m/z 30 (

)
m/z 48 (

)
Retention of F on the charged fragment shifts mass by +18 Da.[1]
Diagnostic Neutral Loss 30 Da (

)
20 Da (

)
Formation of stable neutral HF molecule.
Mass Defect Positive (Hydrogen rich)Negative shiftFluorine has a mass defect of -0.0016, distinguishing it from O/N.

Visualization of Fragmentation Pathways[2][3]

The following diagrams illustrate the divergent pathways. The native morpholine undergoes standard ring opening, while the fluorinated variant prioritizes HF elimination.

FragmentationPathways cluster_0 Native Morpholine (m/z 87) cluster_1 2-Fluoromorpholine (m/z 105) M_Native Morpholine M+ (m/z 87) Alpha_Native Distonic Ion (Ring Open) M_Native->Alpha_Native Ionization Frag_57 Fragment m/z 57 [M - CH2O]+ Alpha_Native->Frag_57 - CH2O (30 Da) Frag_30 Iminium m/z 30 [CH2=NH2]+ Alpha_Native->Frag_30 Sec. Frag. Frag_85 Elimination Product (m/z 85) M_Fluoro 2-F-Morpholine M+ (m/z 105) M_Fluoro->Frag_85 - HF (20 Da) (Dominant) Frag_48 F-Iminium m/z 48 [CHF=NH2]+ M_Fluoro->Frag_48 Alpha Cleavage

Caption: Comparative fragmentation showing the unique HF elimination channel (Red) in fluorinated morpholines versus the standard formaldehyde loss (Blue) in the native scaffold.

Experimental Protocol: Structural Elucidation via ESI-MS/MS

To replicate these findings or analyze unknown fluorinated metabolites, follow this self-validating protocol. This workflow ensures that the "Loss of HF" is distinguished from other isobaric losses (e.g., water loss, 18 Da, which is close to HF's 20 Da).

Sample Preparation
  • Stock Solution: Dissolve 1 mg of fluorinated morpholine derivative in 1 mL methanol.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation (

      
      ) which is critical for ESI.[1]
      
    • Note: Fluorination lowers

      
      ; if signal is low, increase acid concentration to 0.5%.
      
LC-MS/MS Parameters (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2]

  • Source Temperature: 350°C (Fluorinated compounds are often volatile; avoid excessive heat if analyzing free morpholines).[1]

  • Collision Gas: Argon (1.5 mTorr).[1]

  • Collision Energy (CE) Ramp:

    • Screening: 10, 20, 40 eV.

    • Logic: Low CE (10 eV) preserves the molecular ion. High CE (40 eV) forces the C-F bond rupture.

Data Validation Steps
  • Check Mass Defect: Ensure the parent ion has a slight negative mass defect relative to a pure hydrocarbon prediction.

  • Neutral Loss Scan: Perform a Neutral Loss Scan of 20 Da.

    • Validation: If a peak appears in this scan, it confirms the presence of an aliphatic fluorine.

  • Isotope Pattern: Check for absence of Cl/Br isotopes (M+2 peaks).[1] Fluorine is monoisotopic (

    
    ), simplifying the spectrum compared to chlorinated analogs.
    

Workflow Start Unknown Sample ESI ESI(+) Ionization (0.1% Formic Acid) Start->ESI Q1 Q1 Scan: Identify Parent [M+H]+ ESI->Q1 Decision Is Mass Defect < 0.05? Q1->Decision Path_F Suspect Fluorinated Decision->Path_F Yes Path_H Suspect Hydrocarbon Decision->Path_H No CE_Ramp CID Fragmentation (10-40 eV) Path_F->CE_Ramp Path_H->CE_Ramp Analysis Analyze Neutral Losses CE_Ramp->Analysis Result_HF Loss of 20 Da (HF) CONFIRMED F-Aliphatic Analysis->Result_HF Δm = 20 Result_Std Loss of 18 Da (H2O) Likely Hydroxyl Analysis->Result_Std Δm = 18

Caption: Decision tree for distinguishing fluorinated morpholines from hydroxylated metabolites using neutral loss logic.

References

  • National Institute of Standards and Technology (NIST). Mass Spectra of Fluorocarbons and Fluorinated Derivatives.[1] NIST Standard Reference Database.[1][3] Available at: [Link][1]

  • Tajima, S., et al. (1993). "Loss of hydrogen fluoride from metastable ions generated from fluorinated aliphatic alcohols."[1][4] Organic Mass Spectrometry. [Link][1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library and Fragmentation Patterns of Amines. Available at: [Link][1]

  • Chemistry LibreTexts. Mass Spectrometry Fragmentation Patterns: Amines and Halides. Available at: [Link][1]

Sources

Comparative

A Comparative Guide to the Biological Activity of (S)- and (R)-3-(4-Fluorophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chirality in 3-Aryl-Morpholine Derivatives The 3-aryl-morpholine scaffold is a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in 3-Aryl-Morpholine Derivatives

The 3-aryl-morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable physicochemical properties that can enhance blood-brain barrier penetration.[1][2] The introduction of a chiral center at the 3-position of the morpholine ring, as seen in (S)- and (R)-3-(4-Fluorophenyl)morpholine, adds a critical dimension to its biological activity. Enantiomers, being non-superimposable mirror images, often exhibit distinct pharmacological profiles, including differences in binding affinity, efficacy, and selectivity for their biological targets. This guide provides a comparative analysis of the anticipated biological activities of (S)- and (R)-3-(4-Fluorophenyl)morpholine, drawing upon structure-activity relationships (SAR) from closely related analogs to infer their likely interactions with key central nervous system targets.

Anticipated Differential Biological Activity: A Tale of Two Enantiomers

Based on the established SAR of related chiral molecules that target monoamine transporters, it is highly probable that the (S) and (R) enantiomers of 3-(4-Fluorophenyl)morpholine will exhibit significant differences in their affinity and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

A key study on hydroxylated derivatives of a structurally related series of piperazine-based monoamine reuptake inhibitors revealed a consistent pattern of enantioselectivity: the (S)-enantiomers displayed a higher affinity for the dopamine transporter (DAT), whereas the (R)-enantiomers showed a preference for the serotonin transporter (SERT).[4] This enantiomeric preference is a crucial consideration in drug design, as activity at DAT is often associated with stimulant and reinforcing effects, while activity at SERT is a hallmark of many antidepressant and anxiolytic medications.

Therefore, we can hypothesize the following biological activity profiles:

  • (S)-3-(4-Fluorophenyl)morpholine: Is predicted to be a more potent inhibitor of the dopamine transporter (DAT). Its activity at NET and SERT is likely to be lower, making it a DAT-preferring agent.

  • (R)-3-(4-Fluorophenyl)morpholine: Is predicted to exhibit higher affinity for the serotonin transporter (SERT). Its activity at DAT and NET is expected to be less pronounced, suggesting it will be a SERT-preferring compound.

This predicted differential activity is summarized in the table below. It is important to reiterate that these are extrapolated values based on structurally similar compounds and require experimental verification.

Table 1: Predicted Comparative Biological Activity Profile

EnantiomerPrimary TargetPredicted Affinity (Ki)Predicted SelectivityPotential Therapeutic Applications
(S)-3-(4-Fluorophenyl)morpholine Dopamine Transporter (DAT)Lower Ki for DATDAT > NET > SERTADHD, Narcolepsy, Wakefulness-promoting agent
(R)-3-(4-Fluorophenyl)morpholine Serotonin Transporter (SERT)Lower Ki for SERTSERT > NET > DATDepression, Anxiety Disorders, Obsessive-Compulsive Disorder

Visualizing the Hypothesized Mechanism of Action

The following diagram illustrates the proposed differential interaction of the (S) and (R) enantiomers with presynaptic monoamine transporters.

cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer cluster_shared Shared Lower Affinity Targets S_compound (S)-3-(4-Fluorophenyl)morpholine DAT Dopamine Transporter (DAT) S_compound->DAT High Affinity Inhibition SERT Serotonin Transporter (SERT) S_compound->SERT Lower Affinity NET Norepinephrine Transporter (NET) S_compound->NET Lower Affinity R_compound (R)-3-(4-Fluorophenyl)morpholine R_compound->DAT Lower Affinity R_compound->SERT High Affinity Inhibition R_compound->NET Lower Affinity

Caption: Predicted differential binding of (S) and (R)-3-(4-Fluorophenyl)morpholine.

Experimental Protocols for Direct Comparison

To empirically determine the biological activity of (S)- and (R)-3-(4-Fluorophenyl)morpholine, the following in vitro and in vivo experimental protocols are recommended.

In Vitro Assays: Quantifying Transporter Affinity and Function

1. Radioligand Binding Assays to Determine Binding Affinity (Ki)

This assay measures the affinity of the test compounds for the monoamine transporters by competing with a radiolabeled ligand known to bind to the target.[5]

start Prepare cell membranes expressing DAT, SERT, or NET incubate Incubate membranes with radioligand and varying concentrations of test compound start->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter quantify Quantify radioactivity of bound ligand using a scintillation counter filter->quantify analyze Calculate Ki values from IC50 using the Cheng-Prusoff equation quantify->analyze end Determine binding affinity (Ki) analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing human DAT, SERT, or NET, or prepare membrane homogenates from specific brain regions (e.g., striatum for DAT, prefrontal cortex for SERT and NET) of laboratory animals.[6]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and a range of concentrations of the (S) or (R) enantiomer.[7]

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

2. Neurotransmitter Uptake Inhibition Assays to Determine Functional Potency (IC50)

This assay measures the ability of the test compounds to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.[8][9]

start Plate cells expressing DAT, SERT, or NET in a 96-well plate preincubate Pre-incubate cells with varying concentrations of test compound start->preincubate add_substrate Add radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin) preincubate->add_substrate incubate Incubate for a short period at 37°C add_substrate->incubate terminate Terminate uptake by rapid washing with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify intracellular radioactivity lyse->quantify analyze Calculate IC50 values quantify->analyze end Determine functional potency (IC50) analyze->end

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing the human monoamine transporters in 96-well plates and grow to confluence.[9]

  • Pre-incubation: Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer) and then pre-incubate with varying concentrations of the (S) or (R) enantiomer for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).[10]

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.

  • Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake.

In Vivo Assay: Assessing Effects on Neurotransmitter Dynamics

1. In Vivo Microdialysis in Freely Moving Animals

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, behaving animals, providing a dynamic assessment of a compound's in vivo effects.[11][12]

Step-by-Step Protocol:

  • Surgical Implantation: Surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., nucleus accumbens or striatum for dopamine, prefrontal cortex for serotonin) in anesthetized rodents (e.g., rats or mice). Allow the animals to recover from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish stable extracellular neurotransmitter levels.

  • Compound Administration: Administer the (S) or (R) enantiomer via a systemic route (e.g., intraperitoneal or subcutaneous injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.

  • Neurochemical Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels and compare the effects of the (S) and (R) enantiomers on the time course and magnitude of changes in extracellular dopamine and serotonin.

Conclusion: The Importance of Enantiomeric Resolution in Drug Discovery

The comparative analysis of (S)- and (R)-3-(4-Fluorophenyl)morpholine, although based on extrapolation from related compounds, underscores the critical importance of stereochemistry in determining the pharmacological profile of a drug candidate. The predicted preferential activity of the (S)-enantiomer at the dopamine transporter and the (R)-enantiomer at the serotonin transporter highlights the potential for developing highly selective therapeutic agents for a range of neurological and psychiatric disorders. The provided experimental protocols offer a clear roadmap for researchers to empirically validate these hypotheses and to further elucidate the nuanced structure-activity relationships of this important class of molecules. Such detailed characterization is an indispensable step in the rational design and development of safer and more effective central nervous system therapies.

References

  • Mayer, F. P., Wimmer, L., Dillon, D. N., & Sitte, H. H. (2020). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Psychopharmacology, 237(7), 2125–2136.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays with Fezolamine.
  • D-Scholarship@Pitt. (2016, June 15). IN VIVO MONITORING OF NEUROTRANSMITTER SEROTONIN AND DOPAMINE IN THE STRIATUM OF FREELY-MOVING RATS WITH ONE MINUTE TEMPORAL RESOLUTION BY ONLINE MICRODIALYSIS COUPLED WITH CAPIILARY HPLC.
  • Tanda, G. (2018). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. In Methods in Molecular Biology (pp. 131-153). Springer, New York, NY.
  • Ma, S., & Sonders, M. S. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 58(1), 12-16.
  • Li, Y., & He, Y. (2014). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 86(15), 7533–7539.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices.
  • Perrotta, K. (2020). Analytical Techniques to Investigate the Neurochemical Basis of Behavior. UCLA.
  • Fontana, A. C. K., & Ganesan, A. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Methods in molecular biology (Clifton, N.J.), 1727, 239–251.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 723.
  • BindingDB. Assay in Summary_ki.
  • PDSP. Assay Protocol Book.
  • ResearchGate. (2015, June 19). Efficient Synthesis of (S)-3-(4-Fluorophenyl)
  • Cheng, M. H., et al. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 6, 134.
  • Mühlig, S., et al. (2025, October 30). Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. Biomedicine & Pharmacotherapy, 193, 118724.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Benchchem. (R)-3-(4-Fluorobenzyl)morpholine|High-Quality Research Chemical.
  • Meltzer, P. C., et al. (2002). Development of long-acting dopamine transporter ligands as potential cocaine-abuse therapeutic agents: chiral hydroxyl-containing derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]. Journal of medicinal chemistry, 45(6), 1279–1291.
  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology.
  • American Chemical Society. Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine.
  • MDPI. (2022, June 14). A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. Biomolecules, 12(6), 881.
  • Jain, A., & Sahu, S. K. (2024).
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 218-232.
  • Newman, A. H., et al. (2000). Highly selective chiral N-substituted 3alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues for the dopamine transporter: synthesis and comparative molecular field analysis. Journal of medicinal chemistry, 43(6), 1143–1151.
  • Wang, X., et al. (2013). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures.
  • Boja, J. W., et al. (1995). Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. Journal of pharmacology and experimental therapeutics, 274(3), 1239–1246.
  • Larsen, M. B., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter.
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(1), 218-232.
  • Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(15), 2696–2713.
  • Al-Ghorbani, M., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 543–580.
  • Andersen, J., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS medicinal chemistry letters, 5(5), 555–560.
  • ResearchGate. Dopamine transporter binding affinities (Ki, nM)
  • Wiglusz, K., et al. (2020). Structure Modeling of the Norepinephrine Transporter. International journal of molecular sciences, 21(1), 359.
  • MDPI. (2023, March 3). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. International Journal of Molecular Sciences, 24(5), 4909.
  • Wikipedia. 3-Fluorophenmetrazine.
  • Dr. Oracle. (2025, October 22). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?.
  • Chen, N., & Reith, M. E. (2011). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of neurochemistry, 119(3), 564–574.
  • Yano, M., et al. (2011). Neurokinin-1 antagonism distinguishes the role of norepinephrine transporter from dopamine transporter in mediating amphetamine behaviors. Neuropsychopharmacology, 36(4), 846–856.
  • Ghelardini, C., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & medicinal chemistry, 15(20), 6560–6569.

Sources

Validation

A Comparative Analysis of (S)-3-(4-Fluorophenyl)morpholine and its Non-Fluorinated Analog for Preclinical Research

Introduction The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in a multitude of approved drugs.[1][2] Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in a multitude of approved drugs.[1][2] Its unique structure often imparts improved solubility, metabolic stability, and biological activity.[1] This guide focuses on a comparative analysis of two closely related analogs: (S)-3-(4-Fluorophenyl)morpholine and its parent compound, (S)-3-phenylmorpholine.

These compounds belong to the phenylmorpholine class, which has a rich history in pharmacology, most notably with phenmetrazine, a stimulant and appetite suppressant.[3][4] Our objective is to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison, elucidating the subtle yet profound impact of a single fluorine atom on the molecule's properties. The strategic incorporation of fluorine is a key tactic in modern drug design, used to modulate metabolic stability, binding affinity, and bioavailability.[5][6][7][8] This guide will explore these effects through a detailed examination of physicochemical characteristics, pharmacological profiles, and the underlying experimental methodologies.

Comparative Physicochemical Properties: The Impact of Fluorination

The journey of a drug candidate from the bench to the clinic is heavily influenced by its physicochemical properties. Parameters such as acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of a fluorine atom at the para-position of the phenyl ring instigates significant changes in these properties.

Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which is expected to decrease the basicity of the morpholine nitrogen (lowering the pKa) and increase the molecule's overall lipophilicity (increasing the logP).[5][6] A lower pKa can alter the ionization state of the molecule at physiological pH, affecting its ability to cross cell membranes and interact with its target.

Property(S)-3-Phenylmorpholine(S)-3-(4-Fluorophenyl)morpholineRationale for Difference
Molecular Formula C₁₀H₁₃NO[9]C₁₀H₁₂FNOAddition of one fluorine atom.
Molecular Weight 163.22 g/mol [9][10]181.21 g/mol Mass of fluorine atom.
pKa (predicted) ~8.5 - 9.0~8.0 - 8.5The electron-withdrawing fluorine atom reduces the electron density on the morpholine nitrogen, decreasing its basicity.[11]
logP (predicted) 1.35[9]~1.6 - 1.9Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability.[6]
Solubility ModerateLikely lower in aqueous mediaIncreased lipophilicity often corresponds with decreased aqueous solubility.
Experimental Protocol: Determination of pKa and logP

To empirically validate these predicted values, robust experimental methods are essential. The following protocols outline standard procedures for determining pKa and the octanol-water partition coefficient (logP).

This method measures pKa by monitoring pH changes in a solution during titration with an acid or base.[12]

  • Preparation: Accurately weigh ~1 mg of the test compound and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent system (e.g., water or a water/methanol co-solvent).

  • Titration: Place the solution in a thermostatted vessel at 25°C. Use a calibrated pH electrode to monitor the pH.

  • Data Acquisition: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH. Record the pH at regular volume increments of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized.[13] Specialized software is used for precise calculation.

Causality: This method is reliable for any ionizable compound, as it directly measures the buffering capacity of the molecule against pH change.[12] It is chosen for its accuracy and directness, though it requires more sample than UV-based methods.

This classic method directly measures the partitioning of a compound between two immiscible phases.[14]

  • System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate each solvent with the other by vigorous mixing for 24 hours, followed by separation.

  • Partitioning: Dissolve a known amount of the test compound in the aqueous phase (PBS). Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture in a separatory funnel for a set period (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases. Let the phases separate completely.

  • Quantification: Carefully separate the aqueous and organic layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in theaqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous)

Causality: The shake-flask method provides a "gold standard" measure of lipophilicity. Using pH 7.4 buffer is critical as it reflects physiological conditions and the determined value is technically the logD (distribution coefficient), which is more relevant for predicting drug behavior.

Pharmacological Profile and Mechanism of Action

The phenylmorpholine scaffold is analogous to phenethylamine, the backbone of many stimulant and antidepressant drugs.[15] Consequently, (S)-3-(4-Fluorophenyl)morpholine and its non-fluorinated counterpart are predicted to act as monoamine reuptake inhibitors or releasing agents, targeting the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3] They may also exhibit activity as inhibitors of monoamine oxidase (MAO), an enzyme responsible for neurotransmitter degradation.[16]

The addition of a fluorine atom can influence pharmacological activity by:

  • Altering electronic interactions: The change in the electrostatic potential of the phenyl ring can affect how the molecule binds to its target protein.[7]

  • Blocking metabolic sites: A C-F bond is much stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[6] Para-hydroxylation is a common metabolic pathway for phenyl rings; fluorination at this position blocks this pathway, potentially increasing the drug's half-life and bioavailability.[8]

Target(S)-3-Phenylmorpholine (Predicted Activity)(S)-3-(4-Fluorophenyl)morpholine (Predicted Activity)Impact of Fluorination
Dopamine Transporter (DAT) Reuptake Inhibitor / ReleaserPotentially enhanced affinityFluorine may engage in specific interactions (e.g., hydrogen bonds, dipole interactions) within the binding pocket.
Norepinephrine Transporter (NET) Reuptake Inhibitor / ReleaserPotentially enhanced affinitySimilar to DAT, specific interactions may be favored by the presence of fluorine.
Serotonin Transporter (SERT) Lower affinity expectedLower affinity expectedPhenylmorpholine analogs of phenmetrazine typically show weaker activity at SERT.[4]
Monoamine Oxidase (MAO-A/B) Possible weak inhibitionPossible weak inhibitionThe core structure has the potential for MAO inhibition, though this may not be the primary mechanism.[16]
Visualizing the Mechanism: Monoamine Reuptake Inhibition

The primary proposed mechanism for these compounds is the inhibition of monoamine transporters, which increases the concentration of neurotransmitters in the synaptic cleft.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MAO MAO Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Synapse Synapse Vesicle->Synapse Release Transporter DAT / NET Pre_NT Dopamine / Norepinephrine Pre_NT->MAO Degradation Synapse_NT Synaptic Dopamine / Norepinephrine Synapse_NT->Transporter Reuptake Receptor Postsynaptic Receptors Synapse_NT->Receptor Binding & Signal Transduction Compound (S)-3-(4-Fluorophenyl)morpholine or Non-fluorinated Analog Compound->Transporter Inhibition

Caption: Monoamine reuptake inhibition at the synapse.

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines a compound's ability to inhibit the activity of MAO-A and MAO-B enzymes.[17]

  • Materials: Recombinant human MAO-A and MAO-B enzymes, a non-selective substrate (e.g., kynuramine), test compound, and a positive control inhibitor (e.g., moclobemide for MAO-A, selegiline for MAO-B).[18][]

  • Incubation: In a 96-well plate, combine the MAO enzyme (either A or B) with various concentrations of the test compound (e.g., from 1 nM to 100 µM) in a suitable buffer. Allow to pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the kynuramine substrate to all wells to start the enzymatic reaction.

  • Reaction Termination & Detection: After a set time (e.g., 30 minutes), stop the reaction. The product of kynuramine metabolism can be detected via fluorescence or by using LC-MS/MS for higher sensitivity and specificity.[18]

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Causality: This direct enzyme inhibition assay is crucial for identifying potential off-target effects or a polypharmacological profile.[20] Differentiating between MAO-A and MAO-B inhibition is important, as selective inhibitors have distinct therapeutic applications and side-effect profiles.[17]

In Vivo Efficacy and Safety Profile

Based on their presumed mechanism of action, these compounds would likely be evaluated in animal models of depression or as psychostimulants.[3][21][22] Fluorination is expected to have a significant impact on the in vivo profile. The increased metabolic stability conferred by the C-F bond should lead to a longer plasma half-life and greater systemic exposure, potentially allowing for lower or less frequent dosing.

Parameter(S)-3-Phenylmorpholine(S)-3-(4-Fluorophenyl)morpholineExpected Impact of Fluorination
Metabolic Stability Susceptible to para-hydroxylation on the phenyl ring.Blocked para-hydroxylation site.Increased resistance to metabolism, leading to a longer half-life and higher bioavailability.[6][8]
In Vivo Efficacy Requires higher or more frequent dosing to maintain therapeutic levels.Potentially more potent due to increased exposure and possibly enhanced target affinity.Improved pharmacokinetic profile could translate to superior efficacy in animal models.
Safety/Toxicity Metabolites could have their own pharmacological or toxicological profiles.Altered metabolic pathway; potential for different metabolite profiles.While often improving safety, fluorination can sometimes lead to the formation of unique, potentially reactive metabolites.[23]
Experimental Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used behavioral test in rodents to screen for the efficacy of potential antidepressant drugs.[21][24][25]

  • Animal Acclimation: House male C57BL/6 mice under standard laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer the test compound ((S)-3-(4-Fluorophenyl)morpholine or its analog), a positive control (e.g., fluoxetine), or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) injection at a specific time (e.g., 30-60 minutes) before the test.

  • Test Procedure: Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, from which it cannot escape.

  • Behavioral Recording: Record the session for 6 minutes. An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like activity.

Causality: The FST is based on the principle that animals will cease escape attempts when in a stressful, inescapable situation, a state thought to model behavioral despair.[24] Antidepressants are effective in this model as they increase active coping strategies (i.e., swimming and climbing).[26]

Synthesis Overview

The synthesis of 3-aryl morpholines is well-established in chemical literature.[27][28] The synthesis of the specific enantiomer (S)-3-(4-Fluorophenyl)morpholine is of particular industrial interest as it is a key intermediate in the production of the antiemetic drug Aprepitant.[29][30][31]

G A Substituted Styrene Oxide (e.g., 4-Fluorostyrene oxide) C Cyclization (Ring Opening/Closing) A->C B Amino Alcohol (e.g., Ethanolamine) B->C D Racemic 3-Aryl-Morpholine C->D E Chiral Resolution (e.g., Diastereomeric Salt Crystallization) D->E F (S)-3-(4-Fluorophenyl)morpholine or (S)-3-Phenylmorpholine E->F

Caption: General synthetic workflow for chiral 3-arylmorpholines.

Conclusion and Future Perspectives

The comparison between (S)-3-(4-Fluorophenyl)morpholine and (S)-3-phenylmorpholine serves as a classic case study in modern medicinal chemistry. The introduction of a single fluorine atom at the para-position of the phenyl ring is predicted to significantly enhance the molecule's drug-like properties. The primary advantages of the fluorinated analog are expected to be:

  • Improved Metabolic Stability: By blocking a key site of oxidative metabolism, the fluorinated compound is likely to have a longer biological half-life and improved oral bioavailability.

  • Potentially Enhanced Potency: The altered electronic nature of the aromatic ring may lead to more favorable interactions with the target protein, increasing binding affinity and functional potency.

  • Favorable Physicochemical Profile: While potentially decreasing aqueous solubility, the increase in lipophilicity may aid in crossing the blood-brain barrier, a critical feature for centrally-acting agents.

These hypotheses, grounded in established principles of medicinal chemistry, require empirical validation. The experimental protocols detailed in this guide provide a clear roadmap for researchers to quantitatively assess these differences. Future studies should focus on head-to-head in vitro and in vivo comparisons to fully characterize the structure-activity relationship (SAR) and determine if the theoretical advantages of fluorination translate into a superior preclinical candidate.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). [Source not explicitly named in snippet].
  • US Patent US20130203752A1. (2013). Phenylmorpholines and analogues thereof.
  • Phenmetrazine. Wikipedia. [Link]

  • 3-Phenylmorpholine. PubChem. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Cyprotex pKa and LogP Fact Sheet. Evotec. [Link]

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. (2025). ResearchGate. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

  • Basile, L., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews. [Link]

  • Wagmann, L., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 275, 79-87. [Link]

  • Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 31. [Link]

  • Structure-activity relationship in morphine analogues. ResearchGate. [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. [Link]

  • Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

  • Wang, J., et al. (2022). Fluorination Effects on the Drug Delivery Property of Cylindrical Polymer Brushes. ACS Applied Bio Materials. [Link]

  • Singh, S., et al. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science, 7(11), 169-174. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2023). MDPI. [Link]

  • Gever, J. R., et al. (2006). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Journal of medicinal chemistry, 49(12), 3557–3569. [Link]

  • Fluorinated Versus Non-Fluorinated Solvents. (2022). LSS Chemicals. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. (2024). MDPI. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. (2022). MDPI. [Link]

  • Differentiating Fluorinated Polymers. [Source not explicitly named in snippet].
  • The Ethics and Efficacy of Antidepressant Drug Testing on Animals. (2024). Open Access Journals. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. (2022). ACS Omega. [Link]

  • Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. PMC. [Link]

  • Structural-Activity Relationship. Adrenergic Drugs. Pharmacy 180. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2008). The role of fluorine in medicinal chemistry. [Source not explicitly named in snippet].
  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Publishing. [Link]

  • The importance of animal research in the discovery of Antidepressants. (2015). [Source not explicitly named in snippet].
  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021). PMC. [Link]

  • How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies. [Link]

  • Animal models as tools to study the pathophysiology of depression. SciELO. [Link]

  • Animal models of depression and their criteria of validation. JOCPR. [Link]

Sources

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